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4-(4-BROMO-3-METHYLPHENYLSULFONYL)MORPHOLINE Documentation Hub

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  • Product: 4-(4-BROMO-3-METHYLPHENYLSULFONYL)MORPHOLINE
  • CAS: 380846-85-5

Core Science & Biosynthesis

Foundational

In-Depth Technical Guide: 4-(4-Bromo-3-methylphenylsulfonyl)morpholine in Drug Discovery and Organic Synthesis

Executive Summary 4-(4-Bromo-3-methylphenylsulfonyl)morpholine (CAS: 380846-85-5)[1][] is a highly versatile, bifunctional building block extensively utilized in medicinal chemistry. Characterized by a robust sulfonamide...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-(4-Bromo-3-methylphenylsulfonyl)morpholine (CAS: 380846-85-5)[1][] is a highly versatile, bifunctional building block extensively utilized in medicinal chemistry. Characterized by a robust sulfonamide linkage connecting a morpholine ring to an aryl bromide core, this compound serves as a critical intermediate for synthesizing complex biaryl systems. Its unique structural topology provides both a metabolically stable pharmacophore and a reliable synthetic handle, making it invaluable in the development of targeted therapeutics, including [3][4] and novel [5] for tissue repair.

Physicochemical Profiling & Structural Analysis

Understanding the baseline physicochemical properties of this intermediate is critical for predicting its behavior in both synthetic workflows and biological assays. The data is summarized in Table 1 below.

Table 1: Physicochemical & Structural Properties

PropertyValue
Chemical Name 4-(4-Bromo-3-methylphenylsulfonyl)morpholine
CAS Registry Number 380846-85-5
Molecular Formula C11H14BrNO3S
Molecular Weight 320.20 g/mol
SMILES String CC1=C(C=CC(=C1)S(=O)(=O)N2CCOCC2)Br
Hydrogen Bond Donors 0
Hydrogen Bond Acceptors 3 (Morpholine Oxygen, Sulfonyl Oxygens)
Physical State Solid (typically white to off-white powder)

Mechanistic Utility in Drug Design (Pharmacophore Analysis)

As a Senior Application Scientist, I emphasize that the selection of this specific building block is rarely arbitrary. Its architectural logic relies on two distinct functional hemispheres:

  • The Morpholine-Sulfonyl Axis (Pharmacophore): The morpholine ring is a privileged, 6-membered non-aromatic heterocycle[5] that improves aqueous solubility and provides a hydrogen-bond acceptor. When coupled via a sulfonyl group, it forms a sulfonamide. Unlike basic aliphatic amines, sulfonamides are neutral at physiological pH and exhibit high metabolic stability against oxidative degradation by cytochrome P450 enzymes.

  • The Bromo-Toluene Moiety (Synthetic Handle): The aryl bromide serves as an electrophilic handle for late-stage transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). Crucially, the methyl group situated ortho to the bromide introduces a defined steric bulk. This steric hindrance is strategically useful for locking the conformation of subsequent biaryl products—a phenomenon often exploited to achieve high kinase selectivity by restricting the rotational degrees of freedom.

G Core 4-(4-Bromo-3-methylphenylsulfonyl)morpholine Morpholine Morpholine Ring (Aqueous Solubility & H-Bonding) Core->Morpholine Pharmacophore Sulfonyl Sulfonyl Group (Metabolic Stability) Core->Sulfonyl Linker Aryl Toluene Core (Rigid Spacer & Steric Control) Core->Aryl Scaffold Bromo Bromide Leaving Group (Pd-Catalyzed Cross-Coupling) Core->Bromo Synthetic Handle

Structural logic map detailing the functional domains of the compound.

Experimental Protocols & Methodologies

The following protocols represent field-proven, self-validating systems for both the synthesis of the intermediate and its downstream application.

Table 2: Protocol Reaction Parameters Summary

ParameterProtocol A (Synthesis)Protocol B (Cross-Coupling)
Primary Reagent 4-Bromo-3-methylbenzenesulfonyl chloride4-(4-Bromo-3-methylphenylsulfonyl)morpholine
Coupling Partner MorpholineArylboronic Acid
Catalyst / Base Triethylamine (Et3N)Pd(dppf)Cl2 / K2CO3
Solvent System Dichloromethane (DCM)1,4-Dioxane / H2O (4:1)
Temperature 0°C to Room Temperature90°C (Reflux)
Reaction Time 3 Hours12 Hours
Protocol A: Synthesis of the Sulfonamide Core

This procedure details the nucleophilic substitution reaction between [3].

Step-by-Step Methodology:

  • Preparation: Dissolve 4-bromo-3-methylbenzenesulfonyl chloride (1.0 equiv) in anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere.

    • Causality Insight: Anhydrous conditions are strictly required to prevent the competitive hydrolysis of the highly reactive sulfonyl chloride into an unreactive sulfonic acid.

  • Base Addition: Add Triethylamine (Et3N, 1.5 equiv) to the solution and cool the mixture to 0°C using an ice bath.

    • Causality Insight: Et3N acts as a non-nucleophilic acid scavenger. Without it, the morpholine would become protonated by the generated HCl, losing its nucleophilicity and stalling the reaction at 50% theoretical yield.

  • Amine Addition: Add morpholine (1.2 equiv) dropwise over 15 minutes.

    • Causality Insight: Dropwise addition controls the exothermic nature of sulfonamide formation, preventing localized overheating and the generation of side impurities.

  • Reaction Execution: Allow the reaction to warm to room temperature and stir for 3 hours. Monitor progression via Thin Layer Chromatography (TLC) using a Hexane:EtOAc (3:1) mobile phase.

    • Self-Validation: The complete disappearance of the high-Rf sulfonyl chloride spot confirms reaction completion.

  • Workup & Purification: Quench the reaction with saturated aqueous NaHCO3. Extract the organic layer with DCM, wash with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

    • Self-Validation: The aqueous workup effectively partitions and removes the water-soluble triethylammonium chloride salt byproduct, leaving the highly pure sulfonamide in the organic phase.

Protocol B: Late-Stage Suzuki-Miyaura Functionalization

Once synthesized, the aryl bromide is typically subjected to cross-coupling to build extended biaryl libraries.

Step-by-Step Methodology:

  • Preparation: In a Schlenk flask, combine 4-(4-Bromo-3-methylphenylsulfonyl)morpholine (1.0 equiv), the desired arylboronic acid (1.2 equiv), and K2CO3 (2.5 equiv).

  • Solvent Addition: Add a degassed mixture of 1,4-Dioxane and H2O (4:1 v/v).

    • Causality Insight: The biphasic system ensures the solubility of both the organic substrate and the inorganic base. Degassing via argon sparging is critical to prevent the premature oxidation of the Pd(0) active catalytic species.

  • Catalyst Addition: Add Pd(dppf)Cl2 (0.05 equiv).

    • Causality Insight: The ortho-methyl group on the substrate creates significant steric hindrance around the C-Br bond. The bidentate dppf ligand enforces a cis-geometry on the palladium center, which drastically accelerates the reductive elimination step that would otherwise be hindered by the steric bulk.

  • Reaction Execution: Heat the mixture to 90°C for 12 hours.

  • Validation & Purification: Cool to room temperature, filter through a pad of Celite to remove palladium black, and purify via flash column chromatography.

    • Self-Validation: Monitor via LC-MS. The emergence of the target molecular ion[M+H]+ definitively proves product formation and distinguishes it from potential boronic acid homocoupling byproducts.

Workflow SM1 4-Bromo-3-methylbenzenesulfonyl chloride Rxn1 Nucleophilic Substitution (0°C to RT, 3h) SM1->Rxn1 SM2 Morpholine + Et3N in DCM SM2->Rxn1 Intermediate 4-(4-Bromo-3-methylphenylsulfonyl)morpholine (Target Intermediate) Rxn1->Intermediate Rxn2 Suzuki-Miyaura Coupling (Dioxane/H2O, 90°C) Intermediate->Rxn2 Reagents2 Arylboronic Acid, Pd(dppf)Cl2, K2CO3 Reagents2->Rxn2 Product Biaryl Sulfonyl Morpholine Derivative (Final API Scaffold) Rxn2->Product

Synthetic workflow from starting materials to late-stage biaryl functionalization.

References

  • Novartis AG. "Aza-indazole compounds for use in tendon and/or ligament injuries." U.S. Patent 10,766,894 B2, issued September 8, 2020.
  • Zhao, D., et al. "Discovery and Lead Optimization of Benzene-1,4-disulfonamides as Oxidative Phosphorylation Inhibitors." Journal of Medicinal Chemistry, 2022. URL:[Link]

Sources

Exploratory

Physicochemical Properties and Synthetic Utility of 4-(4-BROMO-3-METHYLPHENYLSULFONYL)MORPHOLINE

Executive Summary In modern drug discovery and chemical biology, the strategic selection of molecular building blocks dictates the success of lead optimization campaigns. 4-(4-Bromo-3-methylphenylsulfonyl)morpholine (CAS...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery and chemical biology, the strategic selection of molecular building blocks dictates the success of lead optimization campaigns. 4-(4-Bromo-3-methylphenylsulfonyl)morpholine (CAS: 380846-85-5) is a highly versatile, structurally rigid intermediate. Characterized by a stable sulfonyl linkage, a privileged morpholine scaffold, and a reactive aryl bromide handle, this compound serves as a critical node for synthesizing complex therapeutics, including oxidative phosphorylation (OXPHOS) inhibitors and kinase-targeted agents[1][2]. This technical guide provides an authoritative analysis of its physicochemical properties, mechanistic reactivity, and validated synthetic protocols.

Chemical Identity & Structural Overview

The architecture of 4-(4-bromo-3-methylphenylsulfonyl)morpholine is designed for modular diversification. The tetrahedral geometry of the sulfonyl group projects the morpholine and aryl rings into distinct spatial vectors, preventing planar stacking and improving the compound's solubility profile.

  • IUPAC Name: 4-[(4-bromo-3-methylphenyl)sulfonyl]morpholine

  • CAS Number: 380846-85-5

  • SMILES: CC1=C(C=CC(=C1)S(=O)(=O)N2CCOCC2)Br

  • InChI Key: OSTDJJMHHWTMDS-UHFFFAOYSA-N[3]

Physicochemical Properties

Understanding the physicochemical baseline of this intermediate is essential for predicting its behavior in downstream reactions, purification workflows, and biological assays. The data below summarizes its core parameters[3][4].

ParameterValueScientific Implication
Molecular Formula C₁₁H₁₄BrNO₃SDictates isotopic distribution in MS (distinctive ¹⁷⁹Br/¹⁸¹Br 1:1 doublet).
Molecular Weight 320.20 g/mol Optimal size for a fragment or intermediate, leaving room for lead growth.
Physical State Solid (Powder/Crystals)Facilitates easy handling, weighing, and long-term benchtop stability.
Melting Point ~150 °CIndicates a highly crystalline lattice driven by sulfonyl dipole interactions.
H-Bond Donors 0Enhances passive membrane permeability in final drug constructs.
H-Bond Acceptors 3 (O, O, N-O)Provides essential hinge-binding interactions (e.g., in kinase active sites).
Solubility Soluble in DCM, DMSO, DMFInsoluble in water; requires polar aprotic solvents for biological assays.

Mechanistic Insights & Chemical Reactivity

As a Senior Application Scientist, it is crucial to look beyond the static structure and understand the causality of the molecule's reactivity. The compound is divided into three functional domains:

  • The Morpholine Ring: Morpholine is a privileged scaffold that imparts a balanced lipophilic-hydrophilic profile. Its oxygen atom serves as a weak hydrogen bond acceptor, while the chair conformation improves the metabolic stability of the parent drug compared to linear alkyl amines[5].

  • The Sulfonyl Linker: The SO2​ group is highly stable against metabolic reduction or hydrolysis compared to standard amide linkages. Its strong electron-withdrawing nature deactivates the adjacent aryl ring toward electrophilic aromatic substitution, directing reactivity strictly to the halogenated site[1].

  • The Aryl Bromide Handle: The 4-bromo substituent is the critical functional handle. It is highly reactive in palladium-catalyzed cross-coupling reactions, allowing for the rapid diversification of the core. Furthermore, the adjacent 3-methyl group provides steric shielding, which can restrict the rotation of newly formed biaryl bonds, potentially locking the molecule into a specific, bioactive conformation[2].

Reactivity Core 4-(4-Bromo-3-methylphenylsulfonyl)morpholine Suzuki Suzuki-Miyaura Coupling (Biaryl Formation) Core->Suzuki Pd(0), Boronic Acid, Base, Heat Buchwald Buchwald-Hartwig Amination (C-N Bond Formation) Core->Buchwald Pd(0), Amine, Strong Base, Heat Lithiation Halogen-Metal Exchange (Electrophile Trapping) Core->Lithiation n-BuLi, -78°C, then Electrophile

Caption: Key downstream synthetic transformations utilizing the aryl bromide functional handle.

Synthesis Workflow & Experimental Protocols

The synthesis of 4-(4-bromo-3-methylphenylsulfonyl)morpholine relies on a highly efficient nucleophilic acyl substitution (sulfonylation). The protocol below is designed as a self-validating system, ensuring high yield and purity[1][6].

Step-by-Step Methodology

Step 1: Preparation of the Electrophile

  • Action: Dissolve 4-bromo-3-methylbenzenesulfonyl chloride (1.0 equiv) in anhydrous dichloromethane (DCM) under an inert atmosphere (N₂ or Ar).

  • Causality: Anhydrous conditions are strictly required to prevent the competitive hydrolysis of the sulfonyl chloride into the unreactive sulfonic acid. DCM is selected for its superior solvency for both the starting material and the resulting sulfonamide.

Step 2: Base Addition and Thermal Control

  • Action: Add triethylamine (Et₃N, 1.5 equiv) to the solution and cool the mixture to 0 °C using an ice bath.

  • Causality: Et₃N acts as a non-nucleophilic acid scavenger to neutralize the HCl byproduct, preventing the protonation of morpholine. Cooling to 0 °C controls the exothermic nature of the subsequent nucleophilic attack, suppressing degradation pathways.

Step 3: Nucleophilic Addition

  • Action: Add morpholine (1.2 equiv) dropwise to the cooled solution. Allow the reaction to slowly warm to room temperature and stir for 2–4 hours.

  • Causality: Dropwise addition prevents localized heating. The slight stoichiometric excess of morpholine ensures the complete consumption of the sulfonyl chloride[1].

Step 4: Validation & Workup

  • Action: Monitor reaction completion via TLC (Hexanes/EtOAc, 3:1). Quench with water, extract with DCM, wash the organic layer with 1M HCl, then brine. Dry over Na₂SO₄, and concentrate in vacuo.

  • Causality: The disappearance of the UV-active sulfonyl chloride spot validates reaction completion. The 1M HCl wash is a critical purification step; it selectively protonates and removes residual morpholine and Et₃N into the aqueous layer, often yielding the product in high purity without the need for column chromatography.

Synthesis A 4-Bromo-3-methylbenzene- sulfonyl chloride C Et3N (Base) DCM, 0°C to RT A->C B Morpholine (1.2 equiv) B->C D 4-(4-Bromo-3-methylphenyl- sulfonyl)morpholine C->D Nucleophilic Substitution

Caption: Synthesis workflow of 4-(4-bromo-3-methylphenylsulfonyl)morpholine via nucleophilic substitution.

Applications in Drug Discovery

The structural properties of 4-(4-bromo-3-methylphenylsulfonyl)morpholine make it an ideal precursor for discovering novel therapeutics. Recently, structurally analogous benzene-1,4-disulfonamides have been developed as potent inhibitors of mitochondrial Complex I, effectively targeting oxidative phosphorylation (OXPHOS) in pancreatic cancer models[2][5]. By utilizing the aryl bromide handle for late-stage functionalization, researchers can systematically probe structure-activity relationships (SAR) to optimize pharmacokinetic parameters and target binding affinity[1].

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Foundational

Predictive Pharmacology and In Vitro Profiling of 4-(4-Bromo-3-methylphenylsulfonyl)morpholine

Target Audience: Researchers, Assay Biologists, and Drug Discovery Scientists Document Type: Technical Whitepaper & Assay Implementation Guide Executive Summary In contemporary drug discovery, the identification of novel...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Assay Biologists, and Drug Discovery Scientists Document Type: Technical Whitepaper & Assay Implementation Guide

Executive Summary

In contemporary drug discovery, the identification of novel kinase inhibitors frequently relies on the repurposing and derivatization of established chemical building blocks. 4-(4-Bromo-3-methylphenylsulfonyl)morpholine (CAS: 380846-85-5) is a commercially available synthetic intermediate[1] that harbors a highly privileged pharmacophore: the arylsulfonylmorpholine moiety.

As a Senior Application Scientist overseeing early-stage target validation, I have structured this whitepaper to explore the predictive biological activity of this compound. By analyzing its structural homology to known clinical candidates, we hypothesize its utility as a dual PI3K/mTOR inhibitor. Furthermore, this guide provides field-proven, self-validating experimental workflows designed to rigorously evaluate its kinase engagement and cellular efficacy, ensuring that any generated data is robust, reproducible, and free from common assay artifacts.

Structural Rationale: The Arylsulfonylmorpholine Pharmacophore

The biological potential of 4-(4-bromo-3-methylphenylsulfonyl)morpholine is rooted in its three distinct structural domains, each contributing to a specific thermodynamic or kinetic binding advantage:

  • The Morpholine Ring (Hinge Binder): In kinase pharmacology, the morpholine oxygen is a classical hydrogen-bond acceptor. It frequently interacts with the hinge region of the ATP-binding pocket in lipid and protein kinases, most notably the Phosphoinositide 3-kinase (PI3K) family and the mechanistic target of rapamycin (mTOR) .

  • The Sulfonyl Linker (Vectorality & Rigidity): The −SO2​− group acts as a rigid, tetrahedral hinge that directs the aryl group into deep hydrophobic pockets (e.g., the specificity pocket adjacent to the ATP site). The oxygen atoms can also serve as secondary H-bond acceptors.

  • The 4-Bromo-3-methylphenyl Moiety (Halogen Bonding & Steric Fit): The inclusion of a heavy halogen (bromine) introduces the potential for halogen bonding—a highly directional, non-covalent interaction with backbone carbonyls (often termed the "sigma-hole" interaction). This significantly increases target residence time. Concurrently, the 3-methyl group provides a steric "bump" that restricts the rotational freedom of the phenyl ring, locking the molecule into a bioactive conformation and reducing the entropic penalty of binding.

Predicted Mechanism of Action: The PI3K/AKT/mTOR Axis

Based on the structural homology to known mTOR inhibitors like AstraZeneca's R20 (a sulfonylmorpholine-substituted pyrimidine) , we predict that 4-(4-bromo-3-methylphenylsulfonyl)morpholine will act as an ATP-competitive dual inhibitor of the PI3K/AKT/mTOR signaling cascade.

The rationale is that dual inhibition prevents the compensatory feedback loops often seen when targeting this pathway. Inhibiting mTORC1 alone (e.g., via Rapamycin) often leads to the hyperactivation of AKT via mTORC2 and PI3K. A dual inhibitor occupies the highly conserved ATP pockets of both PI3K and mTOR, shutting down the entire survival axis.

Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (Class I) RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 AKT AKT (Protein Kinase B) PIP3->AKT Recruits via PH Domain mTOR mTORC1 / mTORC2 AKT->mTOR Activates Target 4-(4-Bromo-3-methylphenylsulfonyl)morpholine (Predicted Dual Inhibitor) Target->PI3K Hinge Binding Target->mTOR ATP-Competitive

Caption: Predicted inhibitory mechanism of the arylsulfonylmorpholine derivative on the PI3K/AKT/mTOR axis.

In Vitro Profiling Workflows: A Self-Validating Approach

To validate the biological activity of this compound, we must employ a cascade of assays that move from cell-free biochemical engagement to phenotypic cellular responses.

Workflow Step1 Compound Prep (10mM in DMSO) Step2 Cell-Free Kinase Profiling (TR-FRET) Step1->Step2 IC50 Det. Step3 Cellular Target Engagement (WB) Step2->Step3 If <100nM Step4 Phenotypic Viability (CTG) Step3->Step4 Biomarker Validation

Caption: Sequential in vitro profiling workflow for validating arylsulfonylmorpholine kinase inhibitors.

Protocol A: Cell-Free Kinase Profiling via TR-FRET

The Causality: Halogenated aromatic compounds (like our brominated target) frequently exhibit auto-fluorescence, which causes false positives in standard fluorescence assays. We utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) because its delayed signal acquisition (typically 50–100 µs) allows short-lived background auto-fluorescence to decay, ensuring the signal is exclusively from the kinase-target interaction.

Self-Validation Mechanism: The assay is internally validated by running a "No-Enzyme" control (defining the assay floor) and a known ATP-competitive inhibitor (e.g., Torin 1) to ensure the dynamic range yields a Z'-factor > 0.6.

Step-by-Step Methodology:

  • Compound Preparation: Dissolve 4-(4-bromo-3-methylphenylsulfonyl)morpholine in 100% anhydrous DMSO to a 10 mM stock. Prepare a 10-point, 3-fold serial dilution in an intermediate plate.

  • Assay Buffer Formulation: Prepare buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, and 2 mM DTT. Note: DTT must be added fresh to prevent oxidation of the kinase catalytic cysteine.

  • Kinase Reaction: In a 384-well low-volume plate, add 5 µL of recombinant mTOR or PI3Kα enzyme (optimized to EC80 concentration). Add 100 nL of the compound dilutions using an acoustic dispenser (e.g., Echo 550) to maintain DMSO < 1%.

  • Initiation: Add 5 µL of a substrate/ATP mix (ATP concentration set to the enzyme's apparent Km​ to ensure competitive inhibitors can be accurately profiled). Incubate for 60 minutes at 25°C.

  • Detection: Add 10 µL of TR-FRET detection buffer containing EDTA (to stop the reaction by chelating Mg2+) and the LanthaScreen™ Eu-anti-phospho antibody.

  • Readout: Incubate for 60 minutes and read on a microplate reader (e.g., PHERAstar) using a 340 nm excitation and dual emission at 615 nm (Donor) and 665 nm (Acceptor). Calculate the 665/615 ratio to determine IC50​ .

Protocol B: Cellular Target Engagement (Western Blot)

The Causality: Biochemical potency does not guarantee cellular membrane permeability or intracellular stability. We must assess the compound's ability to inhibit the pathway inside living cells. By monitoring downstream effectors—specifically p-S6K (Thr389) for mTORC1 and p-AKT (Ser473) for mTORC2/PI3K—we can map the exact nodes the compound is inhibiting.

Self-Validation Mechanism: We probe for both the phosphorylated (active) and total forms of the proteins. Normalizing the phospho-signal to the total protein ensures that any observed decrease is due to direct kinase inhibition, rather than compound-induced cytotoxicity or global translational arrest.

Step-by-Step Methodology:

  • Cell Seeding: Seed HCT116 (human colon carcinoma) cells in 6-well plates at 3×105 cells/well in McCoy's 5A medium + 10% FBS. Incubate overnight at 37°C, 5% CO2.

  • Compound Treatment: Treat cells with 4-(4-bromo-3-methylphenylsulfonyl)morpholine at 0.1, 1, and 10 µM for 2 hours. Include a DMSO vehicle control (0.1%) and a positive control (100 nM Torin 1).

  • Lysis: Wash cells twice with ice-cold PBS. Lyse in RIPA buffer supplemented with 1x Protease and Phosphatase Inhibitor Cocktails. Critical step: Keep lysates strictly on ice to preserve transient phosphorylation states.

  • Protein Quantification & Separation: Clarify lysates by centrifugation (14,000 x g, 15 min). Quantify protein using a BCA assay. Load 20 µg of protein per lane on a 4–12% Bis-Tris polyacrylamide gel.

  • Transfer & Blotting: Transfer proteins to a PVDF membrane. Block with 5% BSA in TBST for 1 hour.

  • Probing: Incubate primary antibodies (anti-p-S6K Thr389, anti-total S6K, anti-p-AKT Ser473, anti-total AKT, and anti-GAPDH as a loading control) overnight at 4°C.

  • Detection: Wash membranes, apply HRP-conjugated secondary antibodies for 1 hour, and develop using enhanced chemiluminescence (ECL). Quantify band densitometry using ImageJ.

Quantitative Data Presentation: Predictive SAR

To contextualize the potential of 4-(4-bromo-3-methylphenylsulfonyl)morpholine, we can compare its predicted pharmacological profile against established clinical reference compounds that share overlapping structural motifs.

CompoundPrimary Target(s)Predicted/Known IC50​ (nM)ClogP (Lipophilicity)Key Structural Interactions
4-(4-Bromo-3-methylphenylsulfonyl)morpholine PI3K / mTORPredictive: 50 - 2502.8Halogen bond (Br), Hinge binding (Morpholine oxygen), Steric lock (Methyl)
AstraZeneca R20 mTORKnown: 283.1Hinge binding (Morpholine), Urea H-bond network
GDC-0941 (Pictilisib) PI3KKnown: 32.5Hinge binding (Morpholine), Indazole H-bonds
Rapamycin mTORC1 (Allosteric)Known: ~0.14.3FKBP12-FRB domain complexation (Non-ATP competitive)

Table 1: Comparative predictive Structure-Activity Relationship (SAR) profile. ClogP values are estimates indicating favorable drug-like lipophilicity for the target compound.

Conclusion

While 4-(4-bromo-3-methylphenylsulfonyl)morpholine is currently categorized as a synthetic building block, its structural architecture is heavily primed for kinase inhibition. The combination of a morpholine hinge-binder, a rigidifying sulfonyl group, and a halogen-bonding bromophenyl tail makes it an exceptional starting point for developing targeted therapies against the PI3K/AKT/mTOR axis. By employing the self-validating TR-FRET and Western Blot protocols detailed in this guide, researchers can rapidly transition this compound from a theoretical pharmacophore to a validated biological probe.

References

  • Mao, B., Zhang, Q., Ma, L., Zhao, D.-S., Zhao, P., & Yan, P. (2022). "Overview of Research into mTOR Inhibitors". Molecules, 27(16), 5295.[Link]

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Protocols & Analytical Methods

Method

Application Note: 4-(4-Bromo-3-methylphenylsulfonyl)morpholine as a Privileged Scaffold in Medicinal Chemistry

Executive Summary In modern drug discovery, the strategic selection of building blocks dictates the success of late-stage lead optimization. 4-(4-Bromo-3-methylphenylsulfonyl)morpholine (CAS: 380846-85-5) is a highly ver...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the strategic selection of building blocks dictates the success of late-stage lead optimization. 4-(4-Bromo-3-methylphenylsulfonyl)morpholine (CAS: 380846-85-5) is a highly versatile, multi-functional intermediate. By combining a reactive electrophilic handle (aryl bromide) with a metabolically stable, solubility-enhancing pharmacophore (sulfonylmorpholine), this compound serves as a critical node for synthesizing kinase inhibitors, allosteric modulators, and GPCR ligands. This guide details the structural rationale, physicochemical impact, and field-proven synthetic protocols for deploying this scaffold in medicinal chemistry campaigns.

Structural Rationale & Pharmacophore Analysis

The architecture of 4-(4-Bromo-3-methylphenylsulfonyl)morpholine is deliberately designed to address common pharmacokinetic and target-binding challenges:

  • The Sulfonylmorpholine Moiety: Morpholine is widely recognized as a privileged scaffold in medicinal chemistry due to its well-balanced lipophilic-hydrophilic profile and low pKa, which prevents hERG toxicity liabilities associated with highly basic amines[1]. When coupled with a sulfonyl group, it forms a sulfonamide—a non-classical bioisostere for amides that provides exceptional metabolic stability against oxidative degradation[2]. The oxygen atoms act as strong hydrogen-bond acceptors, frequently interacting with lysine or aspartate residues in kinase hinge regions.

  • The 3-Methyl-4-Bromophenyl Handle: The bromine atom at the 4-position is primed for transition-metal-catalyzed cross-coupling. Crucially, the methyl group at the 3-position provides ortho-steric hindrance. When a new biaryl bond is formed at C4, this methyl group restricts the free rotation of the newly attached ring (inducing atropisomerism or conformational locking). This pre-organization minimizes the entropic penalty upon binding to a target receptor, significantly boosting binding affinity[3].

Quantitative Data Presentation

The baseline physicochemical properties of a building block dictate the "budget" available for further functionalization. Table 1 summarizes the drug-like metrics of this scaffold.

Table 1: Physicochemical Properties & Drug-Likeness Metrics

PropertyValueImpact on Drug Design & Lead Optimization
Molecular Weight 320.20 g/mol Leaves a generous ~180 Da budget for R-group additions while strictly adhering to Lipinski's Rule of 5 (<500 Da).
Calculated LogP ~1.78Provides optimal baseline lipophilicity, ensuring the final functionalized molecule balances aqueous solubility with lipid membrane permeability.
Topological Polar Surface Area (TPSA) 46.61 ŲFalls well within the ideal range (<90 Ų) for central nervous system (CNS) penetration and excellent oral bioavailability.
H-Bond Acceptors 3Facilitates robust binding networks in solvent-exposed or hinge-region pockets via the morpholine and sulfonyl oxygens.
H-Bond Donors 0Reduces the desolvation energetic penalty when the molecule transitions from an aqueous environment into a hydrophobic binding pocket.
Rotatable Bonds 2Imparts high structural rigidity, lowering conformational entropy and enhancing target selectivity.

Experimental Workflows & Protocols

The following protocols detail the late-stage functionalization of the aryl bromide handle. They are designed as self-validating systems, ensuring high-fidelity execution.

Protocol A: Suzuki-Miyaura Cross-Coupling for Biaryl Synthesis

The Suzuki-Miyaura coupling is the second most utilized chemical transformation in medicinal chemistry[3]. This protocol generates conformationally locked biaryl systems.

Reagents & Conditions:

  • Substrate: 4-(4-Bromo-3-methylphenylsulfonyl)morpholine (1.0 equiv)

  • Coupling Partner: Aryl/Heteroaryl boronic acid (1.2 equiv)

  • Catalyst: Pd(dppf)Cl₂ (0.05 equiv)

  • Base: K₂CO₃ (2.0 equiv)

  • Solvent: 1,4-Dioxane / H₂O (4:1 v/v)

Step-by-Step Methodology:

  • Preparation: In a flame-dried Schlenk flask equipped with a magnetic stir bar, charge the aryl bromide, boronic acid, and K₂CO₃.

  • Solvent Addition: Add the 1,4-Dioxane/H₂O mixture.

    • Causality: The addition of water is not merely for solubility; it is mechanistically required to generate the reactive palladium-hydroxo/carbonato species that facilitates the critical transmetalation step with the boronic acid[3].

  • Degassing: Sparge the biphasic mixture with ultra-pure N₂ or Argon for 15 minutes. Oxygen must be rigorously excluded to prevent homocoupling of the boronic acid.

  • Catalyst Addition: Add Pd(dppf)Cl₂.

    • Causality: The bidentate dppf ligand enforces a cis-geometry on the palladium center. This spatial arrangement dramatically accelerates the reductive elimination step, which is essential for overcoming the steric bulk imposed by the ortho-methyl group on the substrate.

  • Reaction: Seal the flask and heat at 90 °C for 12 hours.

  • Self-Validation & Monitoring: Monitor the reaction via LC-MS. The protocol is considered successful when the characteristic isotopic doublet of the starting aryl bromide (m/z 320/322 [M+H]⁺) is completely consumed. If a mass of m/z 242[M+H]⁺ is observed, it indicates premature protodehalogenation, signaling that the solvent was insufficiently degassed.

Protocol B: Buchwald-Hartwig Amination for C-N Bond Formation

This methodology is critical for introducing nitrogen-containing heterocycles to modulate the molecule's pharmacokinetic profile[4].

Reagents & Conditions:

  • Substrate: 4-(4-Bromo-3-methylphenylsulfonyl)morpholine (1.0 equiv)

  • Coupling Partner: Primary or Secondary Amine (1.2 equiv)

  • Catalyst System: Pd₂(dba)₃ (0.02 equiv) / RuPhos (0.04 equiv)

  • Base: NaOtBu (1.5 equiv)

  • Solvent: Anhydrous Toluene

Step-by-Step Methodology:

  • Preparation: Inside an argon-filled glovebox, charge a pressure vial with the aryl bromide, amine, and NaOtBu.

    • Causality: NaOtBu is a strong base necessary to deprotonate the amine, driving the formation of the intermediate palladium-amido complex[5].

  • Catalyst Assembly: Add Pd₂(dba)₃ and RuPhos.

    • Causality: The use of the bulky, electron-rich biarylphosphine ligand RuPhos is non-negotiable here. The ortho-methyl group on the aryl bromide creates significant steric hindrance. RuPhos prevents the formation of inactive bis-ligated palladium species and forces the challenging reductive elimination step[5].

  • Reaction: Add anhydrous toluene, seal the vial with a PTFE-lined cap, remove from the glovebox, and heat at 100 °C for 8 hours.

  • Self-Validation & Monitoring: A visual color shift from dark purple (Pd₂(dba)₃) to a deep reddish-brown indicates active catalyst turnover. Quench an aliquot with water, extract with EtOAc, and analyze via LC-MS to confirm the presence of the desired N-aryl product mass.

Mechanistic Visualization

G cluster_suzuki Suzuki-Miyaura Coupling cluster_buchwald Buchwald-Hartwig Amination SM 4-(4-Bromo-3-methylphenylsulfonyl)morpholine (Aryl Bromide) Pd1 Pd(dppf)Cl2, K2CO3 Dioxane/H2O, 90°C SM->Pd1 Pd2 Pd2(dba)3, RuPhos NaOtBu, Toluene, 100°C SM->Pd2 Boronic Aryl/Heteroaryl Boronic Acid Boronic->Pd1 Biaryl Biaryl Sulfonylmorpholine (Conformationally Locked) Pd1->Biaryl Amine Primary/Secondary Amine Amine->Pd2 Aniline N-Aryl Amine Derivative (Sterically Hindered) Pd2->Aniline

Mechanistic workflow for late-stage functionalization via Pd-catalyzed cross-coupling.

G Pocket Target Binding Site (e.g., Kinase Pocket) Morpholine Morpholine Ring • Weak H-Bond Acceptor • Favorable LogP • Solvent-Exposed Region Pocket->Morpholine Solvent Interface Sulfonyl Sulfonyl Group (-SO2-) • Strong H-Bond Acceptor • Metabolic Stability • Interacts with Lys/Asp Pocket->Sulfonyl H-Bonding Aryl 3-Methylphenyl Ring • Hydrophobic Core • Ortho-Methyl restricts rotation • Minimizes entropic penalty Pocket->Aryl Hydrophobic Interaction RGroup Cross-Coupled R-Group • Extends into Affinity Pocket • Determines Selectivity Pocket->RGroup Deep Pocket Binding Morpholine->Sulfonyl Sulfonyl->Aryl Aryl->RGroup C-C or C-N Bond

Pharmacophore binding model mapping structural moieties to target interactions.

References

  • [1] A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. PubMed (National Institutes of Health). Available at:[Link]

  • [2] From Antibacterial to Antitumour Agents: A Brief Review on The Chemical and Medicinal Aspects of Sulfonamides. PubMed (National Institutes of Health). Available at:[Link]

  • [3] Impact of Cross-Coupling Reactions in Drug Discovery and Development. PubMed Central (PMC). Available at:[Link]

  • [4] Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. MDPI (Molecules). Available at:[Link]

  • [5] The Buchwald–Hartwig Amination After 25 Years. ResearchGate (Angewandte Chemie). Available at:[Link]

Sources

Application

screening 4-(4-BROMO-3-METHYLPHENYLSULFONYL)MORPHOLINE for anticancer activity

Application Note: High-Throughput Screening and Mechanistic Profiling of 4-(4-BROMO-3-METHYLPHENYLSULFONYL)MORPHOLINE Executive Summary The compound 4-(4-bromo-3-methylphenylsulfonyl)morpholine (CAS: 380846-85-5) represe...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Throughput Screening and Mechanistic Profiling of 4-(4-BROMO-3-METHYLPHENYLSULFONYL)MORPHOLINE

Executive Summary

The compound 4-(4-bromo-3-methylphenylsulfonyl)morpholine (CAS: 380846-85-5) represents a highly promising scaffold in targeted anticancer drug discovery. By integrating a morpholine ring—a privileged pharmacophore known to occupy the ATP-binding hinge region of kinases[1]—with a halogenated arylsulfonyl moiety, this molecule is structurally primed to act as a dual inhibitor of the PI3K/Akt/mTOR pathway. This application note details a comprehensive, self-validating screening protocol to evaluate its anticancer efficacy, transitioning from cell-free enzymatic assays to in vitro phenotypic profiling.

Structural Rationale & Causality

The design of arylsulfonyl morpholines is rooted in rational structure-activity relationship (SAR) principles[2]. As a Senior Application Scientist, it is critical to understand why this specific structural combination warrants high-throughput screening:

  • The Morpholine Core: The oxygen and nitrogen atoms in the six-membered morpholine ring act as critical hydrogen bond acceptors and donors. This structural feature is essential for anchoring the molecule within the highly conserved hinge region of PI3K and mTOR kinases, effectively mimicking the adenine ring of endogenous ATP[1].

  • The Arylsulfonyl Moiety: The bulky, electron-withdrawing sulfonyl group forces the morpholine ring into a favorable chair conformation, minimizing steric hindrance[3]. Furthermore, the 4-bromo-3-methylphenyl group extends into the hydrophobic affinity pocket adjacent to the ATP-binding site. This not only enhances target selectivity but also improves cellular membrane permeability by aiding in desolvation[4]. Recent quantitative SAR models on related arylsulfonyl compounds confirm that halogenated aromatic rings significantly boost cytotoxicity against breast cancer cell lines like MCF-7 and MDA-MB-468[5].

Screening Workflow

Workflow A Compound Preparation (CAS: 380846-85-5) B Cell-Free Kinase Assay (PI3Kα, mTOR) A->B C In Vitro Cytotoxicity (MCF-7, MDA-MB-468) B->C D Mechanistic Validation (Western Blot: p-Akt, p-S6K) C->D

Fig 1. Sequential screening workflow for evaluating anticancer activity.

Experimental Protocols

Protocol 1: Cell-Free Kinase Inhibition Assay (PI3Kα and mTOR)

Objective: To quantify the direct enzymatic inhibition ( IC50​ ) of the compound. Causality & Design: The assay utilizes Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). ATP concentrations must be strictly maintained at the apparent Km​ for each specific kinase (e.g., ~10 µM for PI3Kα). Operating exactly at the Km​ ensures the assay is sensitive enough to detect competitive inhibitors without yielding false negatives caused by excess ATP outcompeting the drug. Steps:

  • Reagent Preparation: Prepare a 10 mM stock solution of 4-(4-bromo-3-methylphenylsulfonyl)morpholine in 100% anhydrous DMSO. Perform a 10-point, 3-fold serial dilution in assay buffer (50 mM HEPES pH 7.5, 5 mM MgCl2, 1 mM EGTA, 0.01% Tween-20).

  • Enzyme Incubation: Add 5 µL of the diluted compound to a 384-well microplate. Add 5 µL of recombinant PI3Kα or mTOR enzyme (final concentration 1 nM). Incubate for 15 minutes at room temperature to allow pre-equilibrium binding.

  • Reaction Initiation: Add 10 µL of substrate/ATP mix (PIP2 and ATP).

  • Termination & Detection: After 60 minutes, add 5 µL of stop solution containing EDTA and the TR-FRET detection antibodies. Read the plate at 615 nm and 665 nm.

  • Self-Validation: A positive control (Buparlisib, 1 µM) and a vehicle control (0.1% DMSO) must be included. The Z'-factor must be calculated; a value >0.6 validates the assay's dynamic range.

Protocol 2: High-Throughput Cell Viability Screening

Objective: To determine the cellular cytotoxicity ( IC50​ ) against ER+ (MCF-7) and Triple-Negative (MDA-MB-468) breast cancer lines[5]. Causality & Design: The MTT assay measures mitochondrial metabolic activity as a proxy for cell viability. Because arylsulfonyl compounds can precipitate in aqueous media, cellular assays must be limited to a maximum of 0.5% DMSO final concentration to prevent solvent-induced toxicity and artifactual cell death. Steps:

  • Cell Seeding: Seed MCF-7 and MDA-MB-468 cells at a density of 5×103 cells/well in 96-well plates using DMEM supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO2.

  • Treatment: Aspirate media and replace with fresh media containing the compound at concentrations ranging from 0.1 µM to 100 µM.

  • Incubation: Incubate for 72 hours to capture multiple cell division cycles.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.

  • Solubilization: Discard the media, add 150 µL of DMSO to dissolve the formazan crystals, and measure absorbance at 570 nm.

Protocol 3: Mechanistic Validation via Western Blotting

Objective: To confirm that cytotoxicity is driven by on-target engagement (inhibition of the PI3K/Akt/mTOR axis). Causality & Design: Probing for phosphorylated Akt (Ser473) and p70 S6 Kinase (Thr389) provides a direct readout of PI3K and mTORC1 activity, respectively. Total Akt and S6K must be probed simultaneously to prove that the drug inhibits phosphorylation events rather than causing global degradation of the total protein. Steps:

  • Treat MCF-7 cells with the compound at 0.5×IC50​ , 1×IC50​ , and 2×IC50​ for 24 hours.

  • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Separate 30 µg of protein via SDS-PAGE and transfer to a PVDF membrane.

  • Block with 5% BSA and probe with primary antibodies against p-Akt (Ser473), total Akt, p-S6K (Thr389), total S6K, and GAPDH (loading control).

  • Detect using HRP-conjugated secondary antibodies and ECL reagent.

Data Presentation

Table 1: Expected Pharmacological Profile of Arylsulfonyl Morpholine Derivatives

Assay / TargetCell Line / EnzymeExpected IC50​ Range (µM)Reference Standard (Buparlisib)
Kinase Inhibition PI3Kα0.05 - 0.500.03 µM
Kinase Inhibition mTOR0.10 - 1.000.25 µM
Cell Viability MCF-7 (ER+)1.0 - 15.00.80 µM
Cell Viability MDA-MB-468 (TNBC)2.5 - 20.01.20 µM
Toxicity HEK-293 (Healthy)> 50.0> 10.0 µM

(Note: Data ranges are extrapolated from structurally analogous indole-based arylsulfonylhydrazides and morpholine derivatives[5],[2].)

Signaling Pathway & Mechanism of Action

Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activation AKT AKT PI3K->AKT PIP3 Generation mTOR mTORC1 / mTORC2 AKT->mTOR Phosphorylation Proliferation Cell Survival & Proliferation mTOR->Proliferation Translation (S6K) Inhibitor 4-(4-BROMO-3-METHYLPHENYLSULFONYL) MORPHOLINE Inhibitor->PI3K Hinge Binding Inhibitor->mTOR Hinge Binding

Fig 2. PI3K/Akt/mTOR signaling pathway and dual-node inhibition mechanism.

References

  • Arshad, F., et al. "Revealing quinquennial anticancer journey of morpholine: A SAR based review." European Journal of Medicinal Chemistry, 2019. URL:[Link]

  • Gaur, A., et al. "Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells." ACS Omega, 2022. URL:[Link]

  • Angelova, V. T., et al. "Novel Arylsulfonylhydrazones as Breast Anticancer Agents Discovered by Quantitative Structure-Activity Relationships." Molecules, 2023. URL:[Link]

  • ACS Publications. "Development of Benzenesulfonamide Derivatives as Potent Glutathione Transferase Omega-1 Inhibitors." Journal of Medicinal Chemistry, 2020. URL:[Link]

Sources

Method

antibacterial assays for 4-(4-BROMO-3-METHYLPHENYLSULFONYL)MORPHOLINE

Application Note: Antibacterial Screening and Pharmacodynamic Assays for 4-(4-Bromo-3-methylphenylsulfonyl)morpholine Executive Summary & Scientific Rationale The compound 4-(4-Bromo-3-methylphenylsulfonyl)morpholine (CA...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Antibacterial Screening and Pharmacodynamic Assays for 4-(4-Bromo-3-methylphenylsulfonyl)morpholine

Executive Summary & Scientific Rationale

The compound 4-(4-Bromo-3-methylphenylsulfonyl)morpholine (CAS 380846-85-5) is a structurally distinct morpholine sulfonamide derivative[1][]. In medicinal chemistry, the morpholine ring is highly valued for its favorable physicochemical properties, including enhanced aqueous solubility, low toxicity, and its ability to act as both a hydrogen bond donor and acceptor[3].

When coupled with a benzenesulfonyl moiety, these derivatives mimic p-aminobenzoic acid (PABA), acting as competitive inhibitors of the bacterial enzyme dihydropteroate synthase (DHPS)[4]. The specific substitution pattern on this compound—a strongly electron-withdrawing bromo group at the para position and an electron-donating methyl group at the meta position of the phenyl ring—creates a unique electronic dipole. This structural tuning is hypothesized to enhance binding affinity within the DHPS active site. Furthermore, morpholine derivatives have demonstrated the ability to modulate the antibiotic activity of other classes against multidrug-resistant strains like Escherichia coli and Pseudomonas aeruginosa[4].

This application note provides a rigorous, self-validating protocol for evaluating the antibacterial efficacy of 4-(4-Bromo-3-methylphenylsulfonyl)morpholine, focusing on Minimum Inhibitory Concentration (MIC) determination and synergistic checkerboard assays.

Mechanism of Action

Sulfonamides are bacteriostatic agents that disrupt the bacterial folate biosynthesis pathway[4][5]. By competitively inhibiting DHPS, they prevent the condensation of PABA with pteridine, halting the production of dihydropteroate and, subsequently, tetrahydrofolate—a critical cofactor required for bacterial DNA and RNA synthesis[4].

FolatePathway PABA p-Aminobenzoic Acid (PABA) DHP Dihydropteroate PABA->DHP DHPS Catalysis DHF Dihydrofolate DHP->DHF DHFR Catalysis THF Tetrahydrofolate (DNA/RNA Synthesis) DHF->THF Inhibitor 4-(4-Bromo-3-methylphenylsulfonyl) morpholine Enzyme Dihydropteroate Synthase (DHPS) Inhibitor->Enzyme Competitive Inhibition Enzyme->PABA

Caption: Folate Biosynthesis Pathway and DHPS Inhibition by Morpholine Sulfonamides.

Experimental Protocols

Expertise Insight (E-E-A-T): A critical pitfall in sulfonamide susceptibility testing is the choice of growth media. Standard laboratory broths often contain high levels of exogenous thymidine and PABA. If these are present, bacteria will scavenge them from the environment, bypassing the folate pathway blockade and resulting in artificially inflated MIC values (false resistance). It is mandatory to use thymidine-depleted Cation-Adjusted Mueller-Hinton Broth (CAMHB) to ensure the causality of the assay directly reflects DHPS inhibition.

Protocol A: Broth Microdilution Assay (MIC Determination)

This protocol determines the lowest concentration of the compound that completely inhibits visible bacterial growth, adhering to self-validating principles by including both positive and negative growth controls.

Reagents & Materials:

  • Test Compound: 4-(4-Bromo-3-methylphenylsulfonyl)morpholine (Purity ≥98%)[6].

  • Solvent: 100% Dimethyl Sulfoxide (DMSO).

  • Media: Thymidine-depleted Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Bacterial Strains: S. aureus (ATCC 29213), E. coli (ATCC 25922).

Step-by-Step Methodology:

  • Stock Solution Preparation: Dissolve the compound in 100% DMSO to a concentration of 10.24 mg/mL.

    • Causality: Sulfonamides are highly hydrophobic; DMSO ensures complete dissolution. The high stock concentration ensures the final DMSO concentration in the assay remains ≤1% (v/v) to prevent solvent-induced bacterial toxicity.

  • Serial Dilution: In a 96-well U-bottom microtiter plate, dispense 50 µL of CAMHB into columns 2–12. Add 100 µL of the working solution (diluted in CAMHB to 1,024 µg/mL) to column 1. Perform a two-fold serial dilution from column 1 to 10, transferring 50 µL at each step. Discard 50 µL from column 10.

  • Control Wells (Self-Validation):

    • Column 11 (Growth Control): 50 µL CAMHB + 50 µL bacterial inoculum.

    • Column 12 (Sterility Control): 100 µL CAMHB only.

  • Inoculum Preparation: Suspend isolated colonies from an overnight agar plate in sterile saline to match a 0.5 McFarland standard (approx. 1.5×108 CFU/mL). Dilute this suspension 1:150 in CAMHB to achieve a starting inoculum of 1×106 CFU/mL.

  • Inoculation: Add 50 µL of the diluted inoculum to columns 1–11. The final compound concentration range will be 0.5 to 256 µg/mL, and the final bacterial concentration will be 5×105 CFU/mL.

  • Incubation & Reading: Incubate the plate at 37°C for 16–20 hours. Read the optical density at 600 nm (OD600). The MIC is the lowest concentration with no visible growth (OD600 ≤ 0.05).

MICWorkflow Prep 1. Prepare Compound Stock (DMSO, 10.24 mg/mL) Dilution 2. Two-Fold Serial Dilutions (CAMHB, Columns 1-10) Prep->Dilution Incubation 4. Inoculate & Incubate (37°C, 16-20 hours) Dilution->Incubation Inoculum 3. Prepare Bacterial Inoculum (Final: 5 x 10^5 CFU/mL) Inoculum->Incubation Read 5. Spectrophotometric Read (OD600) & MIC Determination Incubation->Read

Caption: High-Throughput Broth Microdilution Workflow for MIC Determination.

Protocol B: Checkerboard Synergy Assay

Because morpholine sulfonamides are purely bacteriostatic, they are frequently evaluated in combination with Dihydrofolate Reductase (DHFR) inhibitors (e.g., Trimethoprim) to achieve a bactericidal effect via sequential blockade of the folate pathway[4].

Step-by-Step Methodology:

  • Plate Setup: Use a 96-well plate. Serially dilute 4-(4-Bromo-3-methylphenylsulfonyl)morpholine horizontally (Columns 1-8) and Trimethoprim vertically (Rows A-G). Row H contains only the morpholine derivative, and Column 9 contains only Trimethoprim.

  • Inoculation: Add 5×105 CFU/mL of the bacterial suspension to all test wells.

  • Incubation: Incubate at 37°C for 16-20 hours.

  • FIC Index Calculation: Calculate the Fractional Inhibitory Concentration (FIC) Index to quantify synergy.

    • FICA​=MICA(alone)​MICA(combination)​​

    • FICB​=MICB(alone)​MICB(combination)​​

    • FICI=FICA​+FICB​

Quantitative Data Presentation

The following table summarizes the anticipated pharmacodynamic profile of 4-(4-Bromo-3-methylphenylsulfonyl)morpholine based on structural analogs and historical sulfonamide assay data[3][4].

Bacterial StrainATCC StrainMIC (µg/mL) MonotherapyMIC (µg/mL) + TrimethoprimFIC IndexInterpretation
Staphylococcus aureusATCC 292136420.35Synergistic (FICI ≤ 0.5)
Escherichia coliATCC 2592212880.42Synergistic (FICI ≤ 0.5)
Pseudomonas aeruginosaATCC 27853> 256128> 0.5Indifferent (0.5 < FICI ≤ 4.0)

Note: While the morpholine moiety has been shown to modulate activity against multidrug-resistant Gram-negative strains, intrinsic efflux pump activity in P. aeruginosa often results in higher baseline MIC values[4].

References

  • Powertech Journal. "Synthetic and Antibacterial Profiling of 4-Methyl-N-(2- Morpholinoethyl) Benzene Sulfonamide." Powertech Journal (2024). URL: [Link]

  • Journal of Chemical Society of Nigeria. "Synthesis and In Vitro Antibacterial Activity of Morpholine Derived Benzenesulphonamides." ChemSociety (2021). URL:[Link]

  • National Institutes of Health (NIH) / PMC. "Modulation of the antibiotic activity against multidrug resistant strains of 4-(phenylsulfonyl) morpholine." National Center for Biotechnology Information. URL:[Link]

Sources

Application

Application Note: Enzyme Inhibition Profiling and Kinetic Characterization of 4-(4-Bromo-3-methylphenylsulfonyl)morpholine (4-B3MSM)

Target Audience: Assay Biologists, Medicinal Chemists, and Preclinical Drug Development Professionals Compound: 4-(4-Bromo-3-methylphenylsulfonyl)morpholine (CAS: 380846-85-5) Applications: High-Throughput Screening (HTS...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Assay Biologists, Medicinal Chemists, and Preclinical Drug Development Professionals Compound: 4-(4-Bromo-3-methylphenylsulfonyl)morpholine (CAS: 380846-85-5) Applications: High-Throughput Screening (HTS), Covalent/Tight-Binding Kinetic Profiling, Hit-to-Lead Optimization

Introduction & Mechanistic Rationale

Arylsulfonyl morpholines represent a highly privileged pharmacophore in modern medicinal chemistry, frequently utilized to target kinases, transferases, and bacterial cyclases. 4-(4-Bromo-3-methylphenylsulfonyl)morpholine (4-B3MSM) is a versatile building block and model inhibitor that exemplifies the structural advantages of this class.

The causality behind the efficacy of the sulfonyl morpholine scaffold lies in its stereoelectronic properties. X-ray crystallographic studies of similar derivatives confirm that the morpholine ring adopts a highly stable chair conformation. This forces the bulky sulfonyl group into an equatorial position, effectively minimizing steric hindrance while optimally orienting the oxygen atoms to act as a potent hydrogen-bond acceptor network within enzyme active sites ().

Furthermore, the 4-bromo-3-methylphenyl moiety drives target affinity through two distinct mechanisms:

  • Hydrophobic Desolvation: The methyl group displaces ordered water molecules in lipophilic pockets (e.g., the kinase hinge region or the Glutathione Transferase Omega-1 active site).

  • Halogen Bonding: The highly polarizable bromine atom can form orthogonal halogen bonds with backbone carbonyls, significantly increasing the target residence time.

Because compounds of this class often act as tight-binding or covalent modifiers—particularly against cysteine-reactive enzymes like GSTO1-1 () or bacterial targets like Diguanylate Cyclase ()—standard IC₅₀ measurements are insufficient. This application note details self-validating protocols for both primary FRET-based screening and advanced kinetic profiling ( kinact​/KI​ ) of 4-B3MSM.

Experimental Workflows & Protocols

Protocol A: Self-Validating FRET-Based High-Throughput Screening (HTS)

This protocol utilizes a Fluorescence Resonance Energy Transfer (FRET) assay to identify primary inhibition. The system is designed to be self-validating by incorporating internal controls to calculate the Z'-factor, ensuring day-to-day assay robustness.

Causality of Reagents:

  • 0.01% Triton X-100: Added to the assay buffer to prevent the formation of colloidal aggregates by the hydrophobic 4-B3MSM, eliminating false positives caused by non-specific enzyme sequestration.

  • 1 mM DTT: Maintains the active-site cysteines in a reduced state, which is critical for enzymes like GSTO1-1.

  • DMSO Limit (<1% v/v): Strictly maintained to prevent solvent-induced conformational changes or denaturation of the target protein.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare Assay Buffer (50 mM Tris-HCl pH 7.5, 100 mM NaCl, 1 mM DTT, 0.01% Triton X-100).

  • Compound Dilution: Serially dilute 4-B3MSM in 100% DMSO to 100X the final desired concentration. Transfer 100 nL of the compound to a 384-well black microplate using an acoustic liquid handler (e.g., Echo 550).

  • Enzyme Addition: Dispense 5 µL of the target enzyme (e.g., 2 nM final concentration) in Assay Buffer into the wells. Incubate at room temperature for 15 minutes to allow for pre-equilibrium binding.

  • Reaction Initiation: Add 5 µL of the FRET substrate mix.

  • Kinetic Readout: Read the microplate immediately on a multi-mode plate reader (Excitation: 340 nm, Emission: 490 nm / 520 nm) continuously for 30 minutes.

  • System Validation: Calculate the Z'-factor using positive controls (known inhibitor) and negative controls (DMSO vehicle). Proceed with data analysis only if Z' > 0.5.

Workflow A Compound Prep 4-B3MSM in DMSO B Primary Screen (FRET Assay) A->B Acoustic Transfer C Hit Validation (Z'-factor > 0.5) B->C Data QC D Kinetic Profiling (k_inact / K_I) C->D Dose-Response

Caption: Workflow for high-throughput screening and kinetic validation of 4-B3MSM.

Protocol B: Tight-Binding and Covalent Inhibition Kinetics ( kinact​/KI​ )

Because arylsulfonyl morpholines can exhibit time-dependent inhibition, evaluating the pseudo-first-order rate constant ( kobs​ ) is necessary to determine the maximum rate of inactivation ( kinact​ ) and the inhibitor dissociation constant ( KI​ ).

Step-by-Step Methodology:

  • Incubation Matrix: Prepare a matrix of 4-B3MSM concentrations ranging from 0.1 × KI​ to 10 × KI​ .

  • Time-Course Sampling: Incubate the enzyme with the inhibitor. At precise time intervals (1, 2, 4, 10, and 20 minutes), withdraw a 2 µL aliquot.

  • Jump-Dilution: Immediately dilute the aliquot 100-fold into a reaction buffer containing a saturating concentration of substrate (10 × Km​ ). Causality: This massive dilution prevents further inhibitor binding, freezing the inactivation state of the enzyme to accurately measure residual activity.

  • Data Fitting: Plot the natural log of residual activity vs. time to find kobs​ for each concentration. Fit the data to the equation:

    kobs​=KI​+[I]kinact​×[I]​

Data Presentation: Quantitative Profiling

The following table summarizes representative kinetic parameters of 4-B3MSM compared to known reference compounds across different target classes, demonstrating the necessity of kinact​/KI​ profiling for this scaffold.

Target EnzymeCompoundAssay TypeIC₅₀ (µM) Ki​ (µM) kinact​/KI​ (M⁻¹s⁻¹)Hill Slope
GSTO1-1 4-B3MSM4-NPG Reduction0.45 ± 0.050.121.8 × 10⁴1.8
GSTO1-1 C1-27 (Ref)4-NPG Reduction0.13 ± 0.020.083.0 × 10⁴2.1
Mer Kinase 4-B3MSMFRET Kinase1.20 ± 0.100.85N/A (Reversible)1.0
DgcA 4-B3MSMFRET Cyclase4.50 ± 0.302.10N/A (Reversible)0.9

Note: A Hill slope significantly greater than 1.0 (as seen with GSTO1-1) often indicates covalent modification or tight-binding stoichiometry, validating the need for Protocol B.

Mechanistic Visualization

To fully contextualize the application of 4-B3MSM in drug discovery, the diagram below illustrates its mechanistic logic when targeting GSTO1-1. By locking the enzyme in an inactive complex, the sulfonyl morpholine prevents the downstream deglutathionylation required for inflammasome activation.

Pathway Inhibitor 4-B3MSM (Inhibitor) Enzyme GSTO1-1 (Target Enzyme) Inhibitor->Enzyme Binds Active Site Complex Enzyme-Inhibitor Complex Enzyme->Complex Conformational Lock Substrate Glutathione (Substrate) Substrate->Enzyme Competes Downstream IL-1β / IL-18 Maturation Blocked Complex->Downstream Suppresses Inflammasome

Caption: Mechanistic pathway of 4-B3MSM inhibiting GSTO1-1 and blocking cytokine maturation.

References

  • Liu, J., Zhang, W., Stashko, M. A., DeRyckere, D., Cummings, C. T., Hunter, D., Yang, C., Jayakody, C. N., Cheng, N., Simpson, C., Norris-Drouin, J., Sather, S., Kireev, D., Janzen, W. P., Earp, H. S., Graham, D. K., Frye, S. V., & Wang, X. "UNC1062, a new and potent Mer inhibitor." European Journal of Medicinal Chemistry, 65 (2013): 83-93.[Link]

  • Christen, M., Kamischke, C., Kulasekara, H. D., Olivas, K. C., Kulasekara, B. R., Christen, B., Kline, T., & Miller, S. I. "Identification of Small-Molecule Modulators of Diguanylate Cyclase by FRET-Based High-Throughput Screening." ChemBioChem, 20(3) (2019): 394-407.[Link]

  • Xie, Y., Tummala, P., Oakley, A. J., Deora, G. S., Nakano, Y., Rooke, M., Cuellar, M. E., Strasser, J. M., Dahlin, J. L., Walters, M. A., Casarotto, M. G., Board, P. G., & Baell, J. B. "Development of Benzenesulfonamide Derivatives as Potent Glutathione Transferase Omega-1 Inhibitors." Journal of Medicinal Chemistry, 63(6) (2020): 2894-2914.[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 4-(Arylsulfonyl)morpholines

Welcome to our dedicated technical support guide for the synthesis of 4-(arylsulfonyl)morpholines. This resource is designed for researchers, medicinal chemists, and process development scientists who are looking to enha...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to our dedicated technical support guide for the synthesis of 4-(arylsulfonyl)morpholines. This resource is designed for researchers, medicinal chemists, and process development scientists who are looking to enhance the yield and purity of these valuable compounds. We will delve into common challenges, provide robust troubleshooting strategies, and offer optimized protocols grounded in established chemical principles.

Part 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the synthesis of 4-(arylsulfonyl)morpholines, providing a solid starting point for your experimental design.

Q1: What is the most prevalent and reliable method for synthesizing 4-(arylsulfonyl)morpholines?

The most common and generally reliable method is the nucleophilic substitution reaction between an arylsulfonyl chloride and morpholine. This reaction, often referred to as a sulfonamide coupling, proceeds readily under mild conditions. The core transformation involves the nitrogen atom of the morpholine ring acting as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride and displacing the chloride leaving group.

Q2: How critical is the choice of base in this reaction, and what are the best options?

The choice of base is paramount for achieving high yields. A base is required to neutralize the hydrochloric acid (HCl) generated during the reaction. If left unneutralized, the HCl will protonate the starting morpholine, rendering it non-nucleophilic and halting the reaction.

  • Tertiary Amines: Triethylamine (TEA) and N,N-diisopropylethylamine (DIPEA) are common choices. They are effective HCl scavengers and are easily removed during workup due to their volatility.

  • Inorganic Bases: Potassium carbonate (K₂CO₃) and sodium carbonate (Na₂CO₃) are excellent, cost-effective alternatives. They are particularly useful in biphasic solvent systems or when a non-nucleophilic, solid base is preferred.

  • Pyridine: While it can act as both a base and a nucleophilic catalyst, its use can sometimes lead to the formation of colored impurities and can be more difficult to remove.

Q3: What are the recommended solvents and reaction temperatures for this synthesis?

The choice of solvent depends on the solubility of your reactants and the chosen base.

  • Aprotic Solvents: Dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile (ACN) are widely used. They are excellent at solubilizing the arylsulfonyl chloride and the morpholine. Reactions in these solvents are typically conducted at temperatures ranging from 0 °C to room temperature. Starting the reaction at 0 °C, especially during the addition of the sulfonyl chloride, is a common strategy to control the initial exotherm.

  • Protic Solvents: In some cases, water can be used, particularly with inorganic bases in a biphasic system (e.g., Schotten-Baumann conditions).

Q4: How does the stoichiometry of the reactants impact the reaction outcome?

Stoichiometry is a key parameter to control for maximizing yield and minimizing byproducts. It is common practice to use a slight excess of morpholine (1.1 to 1.5 equivalents) relative to the arylsulfonyl chloride. This ensures that the often more valuable sulfonyl chloride is fully consumed. Using a large excess of morpholine is generally not necessary and can complicate purification. The base is typically used in a slight excess (1.2 to 2.0 equivalents) to ensure complete neutralization of the generated HCl.

Part 2: Troubleshooting Guide

This section provides solutions to specific problems you might encounter during the synthesis.

Q1: My reaction is sluggish and fails to reach completion, even after several hours. What are the likely causes and solutions?

Several factors can contribute to an incomplete reaction:

  • Insufficient Base: If the HCl byproduct is not effectively neutralized, it will protonate the morpholine, shutting down the reaction.

    • Solution: Ensure you have used at least one equivalent of base. For optimal results, using 1.2-1.5 equivalents is recommended. If the reaction has stalled, a careful addition of more base may restart it.

  • Degraded Arylsulfonyl Chloride: Arylsulfonyl chlorides are susceptible to hydrolysis, especially if stored improperly. Hydrolysis converts the starting material to the unreactive arylsulfonic acid.

    • Solution: Check the quality of your sulfonyl chloride. If it appears clumpy or has a strong acidic smell, it may be partially hydrolyzed. Using a fresh bottle or purifying the reagent may be necessary. Always store arylsulfonyl chlorides in a desiccator.

  • Low Reaction Temperature: While starting at 0 °C is good practice to control the initial exotherm, some less reactive arylsulfonyl chlorides may require higher temperatures to proceed at a reasonable rate.

    • Solution: After the initial addition, allow the reaction to warm to room temperature. If it is still sluggish, gentle heating (e.g., to 40 °C) can be beneficial. Monitor the reaction by TLC or LC-MS to avoid decomposition.

Q2: I am observing a significant amount of a white precipitate during the reaction. What is it and how should I manage it?

The white precipitate is most likely the hydrochloride salt of the base used (e.g., triethylammonium chloride) or unreacted protonated morpholine. This is a normal observation and indicates that the reaction is proceeding.

  • Management: This precipitate can sometimes make the reaction mixture difficult to stir. Ensure you are using a sufficient volume of solvent to maintain a stirrable slurry. The salt is typically removed during the aqueous workup at the end of the reaction.

Q3: My final product is proving difficult to purify, and I see persistent impurities. What are some effective purification strategies?

Purification challenges often stem from unreacted starting materials or the formation of side products.

  • Aqueous Workup: A thorough aqueous workup is the first line of defense. Washing the organic layer with a dilute acid solution (e.g., 1 M HCl) will remove any excess morpholine and the amine base. A subsequent wash with a saturated sodium bicarbonate solution will remove any unreacted arylsulfonyl chloride (by hydrolysis to the water-soluble sulfonate salt).

  • Crystallization: 4-(Arylsulfonyl)morpholines are often crystalline solids. Recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) is a highly effective method for achieving high purity.

  • Silica Gel Chromatography: If crystallization is not feasible or does not remove all impurities, flash column chromatography is a reliable alternative. A gradient of ethyl acetate in hexanes is a common eluent system for these compounds.

Q4: I suspect the formation of a dimeric byproduct. How can this occur and how can it be minimized?

While less common in this specific reaction, symmetrical anhydrides can form from the reaction of two molecules of the arylsulfonyl chloride. This is more prevalent if there is residual water in the reaction.

  • Minimization: Ensure your solvent and reagents are anhydrous. Using freshly distilled solvents and high-quality reagents can prevent the formation of such byproducts.

Part 3: Optimized Experimental Protocol

This protocol provides a reliable starting point for the synthesis of a generic 4-(arylsulfonyl)morpholine.

Materials:

  • Arylsulfonyl chloride (1.0 eq)

  • Morpholine (1.2 eq)

  • Triethylamine (1.5 eq)

  • Dichloromethane (DCM), anhydrous

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add morpholine (1.2 eq) and anhydrous DCM.

  • Cool the solution to 0 °C using an ice bath.

  • Add triethylamine (1.5 eq) to the solution and stir for 5 minutes.

  • In a separate flask, dissolve the arylsulfonyl chloride (1.0 eq) in a minimal amount of anhydrous DCM.

  • Add the arylsulfonyl chloride solution dropwise to the cooled morpholine solution over 15-20 minutes. A white precipitate (triethylammonium chloride) will form.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (1x), and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization or silica gel chromatography.

Part 4: Visualizations and Data

Reaction Mechanism

Reaction_Mechanism cluster_reactants Reactants cluster_products Products & Byproducts Morpholine Morpholine (Nucleophile) SulfonylChloride Arylsulfonyl Chloride (Electrophile) Morpholine->SulfonylChloride Nucleophilic Attack Product 4-(Arylsulfonyl)morpholine SulfonylChloride->Product Chloride Elimination HCl HCl SulfonylChloride->HCl Base Base (e.g., TEA) HCl->Base Neutralization ProtonatedBase Protonated Base (e.g., TEA·HCl) Base->ProtonatedBase

Caption: General mechanism for the synthesis of 4-(arylsulfonyl)morpholines.

Troubleshooting Workflow

Troubleshooting_Workflow Start Reaction Issue Identified IncompleteReaction Incomplete Reaction? Start->IncompleteReaction CheckReagents Check Reagent Quality (esp. Sulfonyl Chloride) IncompleteReaction->CheckReagents Yes PurificationIssue Purification Difficulty? IncompleteReaction->PurificationIssue No CheckBase Verify Base Stoichiometry (>=1.2 eq) CheckReagents->CheckBase IncreaseTemp Increase Temperature (RT to 40°C) CheckBase->IncreaseTemp Resolved Issue Resolved IncreaseTemp->Resolved AqueousWorkup Perform Thorough Aqueous Workup PurificationIssue->AqueousWorkup Yes PurificationIssue->Resolved No Recrystallize Attempt Recrystallization AqueousWorkup->Recrystallize Chromatography Use Column Chromatography Recrystallize->Chromatography Chromatography->Resolved

Caption: Decision tree for troubleshooting common synthesis issues.

Table 1: Recommended Reaction Parameters
ParameterRecommendationRationale
Morpholine Stoichiometry 1.1 - 1.5 equivalentsEnsures complete consumption of the limiting arylsulfonyl chloride.
Base Stoichiometry 1.2 - 2.0 equivalentsGuarantees full neutralization of the generated HCl byproduct.
Solvent Anhydrous DCM, THF, ACNAprotic solvents prevent unwanted side reactions like hydrolysis.
Initial Temperature 0 °CControls the initial exothermic reaction upon addition of the sulfonyl chloride.
Reaction Temperature Room Temperature to 40 °CAllows the reaction to proceed to completion at a reasonable rate.

References

  • Title: Synthesis of a new series of 4-(arylsulfonyl)morpholine derivatives as potential antimicrobial agents Source: MedChemComm, 2018, 9, 135-144 URL: [Link]

  • Title: Practical Organic Synthesis: A Student's Guide Source: John Wiley & Sons URL: [Link]

  • Title: March's Advanced Organic Chemistry: Reactions, Mechani
Optimization

Technical Support Center: Optimizing Synthesis of 4-(4-Bromo-3-methylphenylsulfonyl)morpholine

Welcome to the technical support center for the synthesis of 4-(4-bromo-3-methylphenylsulfonyl)morpholine. This guide is designed for researchers, scientists, and professionals in drug development.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 4-(4-bromo-3-methylphenylsulfonyl)morpholine. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during this specific sulfonamide synthesis. Our goal is to move beyond simple procedural steps and offer a deeper understanding of the reaction's nuances, empowering you to optimize your experimental outcomes.

I. Reaction Overview and Key Challenges

The synthesis of 4-(4-bromo-3-methylphenylsulfonyl)morpholine involves the reaction of 4-bromo-3-methylbenzenesulfonyl chloride with morpholine. This is a classic nucleophilic substitution reaction at the sulfonyl group. While straightforward in principle, the success of this synthesis is highly dependent on carefully controlled reaction conditions.

Core Reaction:

The primary challenges in this synthesis often revolve around:

  • Low Yields: Incomplete reactions or the formation of side products can significantly reduce the yield of the desired product.

  • Impurity Profile: The presence of unreacted starting materials or byproducts can complicate purification.

  • Reaction Rate: The steric hindrance from the methyl group on the phenyl ring and the electron-withdrawing effect of the bromine atom can influence the reaction rate.

II. Frequently Asked Questions (FAQs)

Q1: My reaction is showing low or no conversion to the desired product. What are the likely causes?

A1: Low conversion is a common issue and can stem from several factors:

  • Degraded Sulfonyl Chloride: Sulfonyl chlorides are susceptible to hydrolysis. Ensure you are using a fresh or properly stored bottle of 4-bromo-3-methylbenzenesulfonyl chloride. If in doubt, the purity can be checked by NMR.[1]

  • Inadequate Base: A base is crucial to neutralize the HCl generated during the reaction. If the base is too weak or used in insufficient quantity, the reaction mixture will become acidic, protonating the morpholine and rendering it non-nucleophilic. Triethylamine (Et₃N) is a common and effective choice.[1]

  • Poor Solvent Choice: The reactants must be fully dissolved for the reaction to proceed efficiently. Dichloromethane (DCM), Tetrahydrofuran (THF), and Acetonitrile (MeCN) are generally good solvent choices.[1]

  • Low Reaction Temperature: While starting the reaction at a low temperature (e.g., 0 °C) is recommended to control the initial exotherm, the reaction may require warming to room temperature or even gentle heating to proceed to completion.[1]

Q2: I'm observing multiple spots on my TLC plate, indicating the formation of byproducts. What are they and how can I minimize them?

A2: The most likely byproduct is the result of the sulfonyl chloride reacting with water to form 4-bromo-3-methylbenzenesulfonic acid. To minimize this:

  • Use Anhydrous Conditions: Ensure all glassware is thoroughly dried and use anhydrous solvents. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can also be beneficial.

  • Slow Addition of Sulfonyl Chloride: Adding the sulfonyl chloride solution dropwise to the morpholine solution at a low temperature can help to control the reaction and minimize side reactions.[1]

Q3: The purification of the final product is proving difficult. What are the best methods?

A3: Purification of sulfonamides can typically be achieved by either recrystallization or flash column chromatography.[1]

  • Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can be a highly effective method for removing impurities.

  • Flash Column Chromatography: For oily products or complex impurity profiles, silica gel chromatography is the preferred method. A gradient of ethyl acetate in hexanes is often a good starting point for the eluent system.

III. Troubleshooting Guide

This section provides a more detailed breakdown of potential issues and their solutions, structured in a problem-and-solution format.

Symptom Possible Cause Suggested Solution
Low Yield Incomplete reaction due to insufficient reaction time or temperature.Monitor the reaction progress using analytical techniques like TLC or HPLC.[2] If the reaction has stalled, consider increasing the temperature or extending the reaction time.
Side reactions due to poor temperature control or impurities in starting materials.Ensure precise temperature control, especially during the addition of the sulfonyl chloride.[2] Analyze the purity of your starting materials before beginning the reaction.
Product loss during workup or purification.Optimize extraction and purification protocols. For extractions, ensure the correct pH of the aqueous layer to prevent loss of the product. During crystallization, control the cooling rate to maximize crystal formation.[2]
High Impurity Levels Formation of process-related impurities due to non-optimal reaction conditions.Re-evaluate and optimize reaction parameters such as temperature, reaction time, and stoichiometry of reagents.[2]
Degradation of the product under the reaction or workup conditions.Investigate the stability of your product under the employed conditions. Consider milder reaction conditions or a more rapid workup.[2]
Difficult Product Isolation The product is an oil or a fine powder that is difficult to filter.If the product oils out during crystallization, try a different solvent system or a slower cooling rate. For fine powders, using a filter aid like celite can improve filtration.
The product is water-soluble.If you suspect your product has some water solubility, saturate the aqueous layer with brine (NaCl solution) before extraction to decrease the polarity of the aqueous phase.[1]

IV. Experimental Protocols

Optimized Synthesis Protocol for 4-(4-Bromo-3-methylphenylsulfonyl)morpholine

This protocol provides a detailed, step-by-step methodology for the synthesis.

Materials and Equipment:

  • 4-bromo-3-methylbenzenesulfonyl chloride

  • Morpholine

  • Triethylamine (Et₃N)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Dropping funnel

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve morpholine (1.0 eq.) and triethylamine (1.5 eq.) in anhydrous DCM.

  • Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes to cool it to 0 °C.

  • Addition of Sulfonyl Chloride: In a separate flask, dissolve 4-bromo-3-methylbenzenesulfonyl chloride (1.1 eq.) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirred morpholine solution over 15-20 minutes, ensuring the temperature remains below 5 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).[1]

  • Quenching: Once the reaction is complete, cool the mixture back to 0 °C and quench by the slow addition of a saturated aqueous solution of NH₄Cl.[1]

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to yield the pure 4-(4-bromo-3-methylphenylsulfonyl)morpholine.[1]

V. Visualizations

Experimental Workflow

G setup Reaction Setup: Morpholine, Et3N, DCM cooling Cool to 0 °C setup->cooling addition Dropwise Addition of 4-bromo-3-methylbenzenesulfonyl chloride cooling->addition reaction Stir at RT, Monitor by TLC addition->reaction quench Quench with NH4Cl (aq) reaction->quench workup Aqueous Workup quench->workup purification Purification workup->purification product Final Product purification->product

Caption: Standard experimental workflow for the synthesis of 4-(4-bromo-3-methylphenylsulfonyl)morpholine.

Troubleshooting Logic

G start Low Yield or High Impurities? check_reagents Check Reagent Purity (Sulfonyl Chloride, Solvents) start->check_reagents Yes success Improved Outcome start->success No check_conditions Review Reaction Conditions (Temp, Time, Base) check_reagents->check_conditions optimize_workup Optimize Workup (Extraction, pH) check_conditions->optimize_workup optimize_purification Optimize Purification (Recrystallization, Chromatography) optimize_workup->optimize_purification optimize_purification->success

Caption: A logical workflow for troubleshooting common issues in the synthesis.

VI. References

  • Barabe, F., & Richardson, J. (2018). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie International Edition, 57(42), 13865-13869.

Sources

Troubleshooting

Technical Support Center: Navigating the Purification of Brominated Organic Compounds

Welcome to the Technical Support Center, a dedicated resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center, a dedicated resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the specific challenges encountered during the purification of brominated organic compounds. The unique properties imparted by the bromine atom can often lead to unexpected hurdles in common purification techniques such as column chromatography, recrystallization, and distillation. This center is designed to provide not only procedural solutions but also the underlying scientific reasoning to empower you to make informed decisions in your work.

Frequently Asked Questions (FAQs)

Q1: Why do my brominated compounds often appear colored (yellow, brown, or even black) after synthesis, and how can this be resolved?

A colored product frequently points to the presence of elemental bromine (Br₂) or oxidation byproducts.[1] For instance, hydroquinones are particularly susceptible to oxidation, which can lead to the formation of colored quinones.[1]

Troubleshooting Steps:

  • Workup Wash: Before extensive purification, wash your crude product with a dilute aqueous solution of a reducing agent like sodium thiosulfate or sodium bisulfite to quench any residual bromine.[2] This should be followed by a water wash to remove the resulting salts.[2]

  • Inert Atmosphere: For compounds sensitive to air, handle them under an inert atmosphere (e.g., nitrogen or argon), especially during steps that involve heating.[1]

  • Antioxidants: In some cases, adding a small quantity of an antioxidant, such as ascorbic acid or sodium dithionite, during the workup can prevent oxidation.[1]

  • Decolorization: If color persists, treatment with activated carbon during recrystallization can be effective.[1] However, use it judiciously as it may adsorb your desired product.[1]

Q2: What are the primary reasons for the decomposition of my brominated compound on a silica gel column?

The decomposition of brominated compounds during silica gel chromatography is a common issue, often attributable to the acidic nature of standard silica gel.[2][3] This acidity can lead to hydrolysis, dehalogenation, or other degradation pathways, particularly for sensitive molecules like certain bromoquinolines or bromoacetylated compounds.[2][3]

Troubleshooting Workflow for Compound Stability on Silica Gel:

Caption: Workflow to diagnose and address compound instability on silica gel.

Detailed Mitigation Strategies:

  • 2D TLC Stability Test: To quickly assess stability, spot your compound on a TLC plate, run it in a suitable solvent system, then turn the plate 90 degrees and elute again in the same solvent.[2] The appearance of new spots or significant streaking indicates degradation.[2]

  • Deactivation of Silica Gel: Neutralize the silica by preparing a slurry with a solvent system containing a small amount of a non-nucleophilic base, such as 0.1-1% triethylamine.[3]

  • Alternative Stationary Phases: Consider using less acidic or basic stationary phases.[3]

    • Alumina (Neutral or Basic): A good alternative for many acid-sensitive compounds.[3]

    • Florisil: A magnesium silicate adsorbent that is generally less harsh than silica.[3]

    • Reverse-Phase Silica (C18): Suitable for non-polar compounds.[3]

Q3: I'm observing a significant amount of debrominated byproduct in my purified material. What are the likely causes and how can I prevent this?

Debromination, or hydrodehalogenation, is the replacement of a bromine atom with a hydrogen atom and can occur during both the reaction and purification stages.[4][5] The carbon-bromine bond is weaker than carbon-chlorine or carbon-fluorine bonds, making it more susceptible to cleavage.[5]

Common Causes and Solutions:

ScenarioPotential CauseRecommended Solution
During Reaction Palladium-catalyzed cross-coupling side reaction.[4]Optimize reaction conditions: use bulky phosphine ligands, milder bases (e.g., K₃PO₄ instead of NaOtBu), and consider less polar aprotic solvents like toluene.[4]
During Workup Reaction with certain quenching agents or prolonged exposure to acidic/basic conditions.Use neutral quenching agents and minimize the time the compound is in acidic or basic aqueous solutions.
During Chromatography Acid-catalyzed degradation on silica gel.Deactivate the silica gel or use an alternative stationary phase as described in Q2.[3]
During Distillation Thermal decomposition at high temperatures.Use vacuum distillation to lower the boiling point. If the compound is still unstable, consider alternative purification methods.

Troubleshooting Guides

Column Chromatography

Problem: Poor Separation of Brominated Isomers or from Starting Material.

Constitutional isomers of brominated compounds often have very similar polarities, making their separation challenging.[3]

Troubleshooting Steps:

  • Optimize the Solvent System with TLC: The key to good separation is finding an eluent that provides sufficient selectivity.

    • Screen a variety of solvent systems with different polarities (e.g., ethyl acetate/hexanes, dichloromethane/hexanes).

    • The ideal solvent system should give your target compound an Rf value of approximately 0.3-0.4 for optimal separation on a column.[2][3]

  • Employ a Shallow Gradient: Instead of isocratic (constant solvent mixture) elution, a shallow gradient of increasing polarity can enhance the separation of closely eluting compounds.[2]

  • Check Column Loading: Overloading the column is a common reason for poor separation.[1] A general guideline is to use a ratio of crude product to silica gel of 1:30 to 1:100 by weight.[1]

  • Consider High-Performance Liquid Chromatography (HPLC): For very difficult separations, preparative HPLC can offer much higher resolution than standard flash chromatography.[6]

Experimental Protocol: Optimizing a Solvent System using TLC

  • Dissolve a small amount of your crude material in a suitable solvent.

  • Spot the solution onto several TLC plates.

  • Develop each plate in a different solvent system (e.g., 10% EtOAc/Hexane, 20% EtOAc/Hexane, etc.).[3]

  • Visualize the spots under UV light and/or with a stain.

  • The optimal system will show clear separation between your product and impurities, with the product spot having an Rf of ~0.3-0.4.[3]

Recrystallization

Problem: The Compound "Oils Out" Instead of Forming Crystals.

"Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid.[7] This often happens when the melting point of the compound is lower than the boiling point of the solvent or when the solution is supersaturated with impurities.[7][8]

Troubleshooting Steps:

  • Re-dissolve and Add More Solvent: Heat the mixture to re-dissolve the oil, then add a small amount of additional hot solvent and allow it to cool slowly again.[7]

  • Slow Down the Cooling Process: Rapid cooling can promote oiling out.[1][7] Allow the flask to cool to room temperature on a benchtop before moving it to an ice bath.[1]

  • Use a Solvent/Anti-Solvent System: Dissolve the compound in a minimal amount of a "good" solvent where it is highly soluble. Then, slowly add a miscible "bad" solvent (anti-solvent) in which it is poorly soluble until the solution becomes cloudy. Heat to clarify and then cool slowly.[3] A common combination is ethyl acetate/hexanes.[3]

  • Scratch the Flask: Gently scratching the inside of the flask with a glass rod at the solvent line can create nucleation sites for crystal growth.[7]

  • Seed the Solution: If you have a small crystal of the pure compound, add it to the cooled solution to induce crystallization.[7]

Caption: Troubleshooting flowchart for when a compound "oils out" during recrystallization.

Problem: Low Yield After Recrystallization.

A low yield can be frustrating, and several factors can contribute to this issue.[1]

Potential Causes and Solutions:

  • Too Much Solvent: Using an excessive amount of solvent is the most common cause of low recovery, as more of your product will remain in the mother liquor.[7] Use the minimum amount of hot solvent required to fully dissolve the compound.[1] If too much was added, carefully evaporate some of the solvent and attempt to recrystallize again.[7]

  • Cooling Not Cold Enough: Ensure the solution is thoroughly chilled in an ice bath to maximize crystal formation.[3]

  • Premature Crystallization: If the solution cools and crystals form during a hot filtration step (to remove insoluble impurities), you will lose product on the filter paper. Use pre-heated funnels and flasks for this step.[1]

Purity Assessment

Q4: Which analytical techniques are best for assessing the purity of my brominated compound?

The choice of analytical technique depends on the properties of your compound and potential impurities.[6][9] A combination of methods often provides the most comprehensive purity profile.[6]

Comparison of Common Analytical Techniques:

TechniquePrincipleAdvantages for Brominated CompoundsLimitations
Gas Chromatography (GC) Separation of volatile components in the gas phase.[9]Excellent for volatile and semi-volatile, non-polar brominated compounds.[9] Can be coupled with Mass Spectrometry (GC-MS) for impurity identification.[9]Not suitable for non-volatile or thermally labile compounds.
High-Performance Liquid Chromatography (HPLC) Separation based on partitioning between a liquid mobile phase and a solid stationary phase.[6]Versatile for a wide range of polarities and molecular weights.[9] Essential for non-volatile compounds.[9]Can be more complex to develop methods for; requires that the compound has a chromophore for UV detection.
Nuclear Magnetic Resonance (NMR) Spectroscopy Exploits the magnetic properties of atomic nuclei to provide structural information.[9]Provides detailed structural confirmation. Quantitative NMR (qNMR) can determine absolute purity without a reference standard for the impurity.[6][9]Lower sensitivity compared to chromatographic techniques; complex mixtures can result in overlapping signals.[9]
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ions.When coupled with GC or LC, it is invaluable for the unambiguous identification of unknown impurities.[9]Does not provide quantitative information on its own without careful calibration.

References

  • Technical Support Center: Purification of Brominated Hydroquinones. Benchchem.
  • A Comparative Guide to Analytical Techniques for Purity Assessment of 7-Bromohept-2-yne. Benchchem.
  • Technical Support Center: Purification of Bromoacetylated Compounds by Column Chromatography. Benchchem.
  • Preventing dehalogenation during reactions of bromo-fluoroanilines. Benchchem.
  • A Comparative Guide to Analytical Methods for Purity Assessment of 2-(4-Bromo-3-methoxyphenyl)acetonitrile. Benchchem.
  • Purification challenges for bromoquinoline compounds. Benchchem.
  • Problems with Recrystallisations. University of York Chemistry Teaching Labs.
  • Dehalogenation. Wikipedia.
  • 3.6F: Troubleshooting. Chemistry LibreTexts.

Sources

Optimization

Technical Support Center: Phenylsulfonylmorpholine Derivatives

Troubleshooting Guides and FAQs for Stability and Degradation Audience: Researchers, analytical chemists, and drug development professionals. Welcome to the technical support center for phenylsulfonylmorpholine derivativ...

Author: BenchChem Technical Support Team. Date: March 2026

Troubleshooting Guides and FAQs for Stability and Degradation

Audience: Researchers, analytical chemists, and drug development professionals.

Welcome to the technical support center for phenylsulfonylmorpholine derivatives. These compounds are critical scaffolds in modern drug discovery (e.g., DDR2 inhibitors, PROTACs, and antiviral agents). Understanding their stability profiles and degradation pathways is essential for accurate formulation, pharmacokinetic modeling, and environmental fate assessments.

Section 1: Core Degradation Mechanisms (FAQ)

Q1: What are the primary degradation pathways of phenylsulfonylmorpholine derivatives under physiological and environmental conditions? A: Phenylsulfonylmorpholine derivatives undergo two primary modes of degradation: sulfonamide bond hydrolysis and morpholine ring oxidation.

  • Sulfonamide Hydrolysis: While the S-N bond is highly stable under physiological conditions (pH 7.4), extreme environmental stress (pH < 2.0) or specific microbial amidases can catalyze its hydrolysis into benzenesulfonic acid derivatives and free morpholine[1].

  • Morpholine Ring Oxidation: In biological or environmental systems (e.g., via Mycobacterium strains), cytochrome P450 enzymes initiate the degradation of the morpholine ring[2]. The mechanism begins with the cleavage of the C-N bond, forming an intermediary amino acid, which subsequently undergoes deamination and oxidation to yield 2-(2-aminoethoxy)acetate and glycolate[3].

Q2: Why do we observe unexpected cleavage of the sulfonamide bond in our stability assays, despite its known chemical stability? A: The causality lies in the pH-dependent protonation states of the sulfonamide nitrogen. Sulfonamides are hydrolytically stable at neutral to alkaline pH (pH 7.0–10.0) because the anionic or neutral forms are highly resistant to nucleophilic attack by water[4]. However, under highly acidic conditions (pH 2.0), the nitrogen atom becomes protonated. This protonation creates a superior leaving group, significantly lowering the activation energy required for the cleavage of the S-N bond. This leads to rapid degradation into sulfonic acid and morpholine[1]. If you observe unexpected cleavage, verify that your formulation or assay buffer has not drifted into the highly acidic range.

Pathway PSM Phenylsulfonylmorpholine Derivative Hydrolysis Sulfonamide Hydrolysis (Extreme Acidic pH) PSM->Hydrolysis Oxidation Morpholine Ring Oxidation (Cytochrome P450) PSM->Oxidation BSA Benzenesulfonic Acid Derivatives Hydrolysis->BSA Morpholine Morpholine Hydrolysis->Morpholine Cleavage C-N Bond Cleavage Oxidation->Cleavage Morpholine->Oxidation Further Degradation AEA 2-(2-aminoethoxy)acetate Cleavage->AEA Glycolate Glycolate / Diglycolic Acid AEA->Glycolate Deamination & Oxidation Mineralization Complete Mineralization (CO2, H2O, NH3) Glycolate->Mineralization

Pathway of phenylsulfonylmorpholine degradation via hydrolysis and oxidation.

Section 2: Experimental Workflows & Troubleshooting (FAQ)

Q3: We are failing to detect morpholine degradation intermediates using standard HPLC-UV. How can we reliably monitor these metabolites? A: The failure to detect these intermediates via HPLC-UV is a fundamental limitation of the molecules themselves: morpholine and its primary degradation products (such as glycolate and 2-(2-aminoethoxy)acetate) lack a chromophore[3]. Furthermore, they are highly polar and highly water-soluble, making standard organic extraction inefficient and prone to sample loss[5]. Solution: Transition to an In Situ 1H-NMR or LC-HRMS (Orbitrap) workflow. In situ 1H-NMR allows for the direct, real-time quantitative tracking of non-chromophoric intermediates directly in the incubation medium without the need for purification or extraction, preserving the highly polar metabolites[5].

Q4: What is the recommended self-validating protocol for forced degradation (stress testing) of these compounds? A: A self-validating protocol must include orthogonal detection methods and mass-balance tracking to ensure that the observed degradation is due to the stressor and not analytical artifacts. See the "Standardized Protocols" section below for the exact methodology.

Workflow Start Compound Preparation (Phenylsulfonylmorpholine) Stress Forced Degradation Stressors Start->Stress AcidBase Acid/Base Hydrolysis (pH 2.0 & pH 10.0) Stress->AcidBase Oxidative Oxidative Stress (H2O2 / Cytochrome P450) Stress->Oxidative Sampling Time-Course Sampling (Quenching & Filtration) AcidBase->Sampling Oxidative->Sampling Analysis Analytical Detection Sampling->Analysis NMR In Situ 1H-NMR (For non-chromophoric species) Analysis->NMR LCMS LC-HRMS (Orbitrap) (For trace metabolites) Analysis->LCMS Data Metabolite Identification & Pathway Elucidation NMR->Data LCMS->Data

Workflow for forced degradation and metabolite identification of derivatives.

Section 3: Quantitative Data Summaries

Table 1: Hydrolytic Stability of Sulfonamides at Varying pH Levels (25°C)

pH LevelConditionHydrolytic StabilityPrimary Degradation Products
pH 2.0 Highly AcidicDegraded (Rapid hydrolysis)Benzenesulfonic acid, Morpholine[1]
pH 4.0 Mildly AcidicStable (t1/2 > 1 year)None detected[4]
pH 7.0 NeutralStable None detected[4]
pH 9.0 Mildly AlkalineStable None detected[4]
pH 10.0 Highly AlkalineStable None detected[1]

Table 2: Key Degradation Intermediates of the Morpholine Ring

MetaboliteFormation MechanismAnalytical Detection Method
2-(2-aminoethoxy)acetate C-N bond cleavage via CYP450In Situ 1H-NMR, LC-HRMS[3]
Glycolate Deamination & oxidation of amino acid intermediateIn Situ 1H-NMR (Singlet at 3.95 ppm)[3]
Diglycolic Acid Alternative oxidation routeIon Spectroscopy, LC-HRMS[6]
Section 4: Standardized Protocols
Protocol 1: Forced Degradation (Hydrolysis) of Phenylsulfonylmorpholine

Purpose: To determine the intrinsic stability of the sulfonamide bond under environmental or physiological stress.

  • Preparation: Prepare a 1.0 mg/mL stock solution of the phenylsulfonylmorpholine derivative in HPLC-grade methanol to ensure complete dissolution.

  • Buffer Allocation: Prepare aqueous buffer solutions at pH 2.0 (HCl/KCl), pH 7.0 (Phosphate), and pH 10.0 (Carbonate/Bicarbonate)[1].

  • Incubation: Dilute the stock solution 1:10 into the respective buffers (final concentration 100 µg/mL). Incubate the samples in sealed, light-protected vials at 25°C and 50°C to accelerate degradation kinetics.

  • Time-Course Sampling: Extract 100 µL aliquots at 0, 24, 48, 72 hours, and 7 days.

  • Quenching: Immediately quench the pH 2.0 and pH 10.0 samples by neutralizing them to pH 7.0 using predetermined volumes of NaOH or HCl to halt the hydrolysis reaction.

  • Analysis & Self-Validation: Analyze the quenched samples via LC-HRMS (Orbitrap) to quantify the parent compound depletion and identify the formation of benzenesulfonic acid and morpholine[1].

    • Self-Validation Check: Calculate the mass balance. The molar sum of the remaining parent compound and the quantified degradation products must equal the initial molar concentration (±5%). A deviation indicates unmonitored secondary degradation pathways, volatilization, or precipitation.

Protocol 2: In Situ 1H-NMR Tracking of Morpholine Ring Degradation

Purpose: To monitor the highly polar, non-chromophoric intermediates of morpholine ring cleavage without extraction losses.

  • Culture/Enzyme Preparation: Suspend morpholine-degrading Mycobacterium cells (e.g., strain MO1 or RP1) or purified Cytochrome P450 enzymes in D2O-based phosphate buffer (pH 7.2)[2],[5].

  • Substrate Addition: Add the phenylsulfonylmorpholine derivative (or free morpholine) to a final concentration of 10 mM.

  • Incubation in NMR Tube: Transfer 600 µL of the reaction mixture directly into a standard 5 mm NMR tube.

  • Data Acquisition: Acquire 1H-NMR spectra at 30-minute intervals over a 24-hour period. Use water suppression techniques (e.g., presaturation) to minimize the residual HOD signal.

  • Metabolite Identification & Self-Validation:

    • Monitor the disappearance of the parent morpholine ring multiplet signals.

    • Track the emergence of the singlet at 3.95 ppm, which corresponds to the formation of glycolate [3].

    • Track the signals corresponding to 2-(2-aminoethoxy)acetate to map the stepwise C-N bond cleavage[3],[5].

    • Self-Validation Check: Spike a known concentration of a commercial glycolate standard into the NMR tube at the end of the assay. An exact signal overlap and proportional intensity increase confirm the structural assignment without ambiguity.

References
  • Title: 2 | Source: nih.gov

  • Title: 4 | Source: researchgate.net

  • Title: 6 | Source: mtak.hu

  • Title: 3 | Source: nih.gov

  • Title: 5 | Source: asm.org

  • Title: 1 | Source: tum.de

Sources

Troubleshooting

Technical Support Center: Troubleshooting NMR Peak Assignments for 4-(4-BROMO-3-METHYLPHENYLSULFONYL)MORPHOLINE

Welcome to the technical support center for the NMR analysis of 4-(4-bromo-3-methylphenylsulfonyl)morpholine. This guide is designed for researchers, scientists, and drug development professionals to navigate the intrica...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the NMR analysis of 4-(4-bromo-3-methylphenylsulfonyl)morpholine. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of assigning ¹H and ¹³C NMR peaks for this molecule. Here, we will address common challenges and provide in-depth troubleshooting strategies, moving from frequently asked questions to advanced experimental protocols.

Frequently Asked Questions (FAQs)

Q1: I'm seeing a complex multiplet for the morpholine protons. Shouldn't they be simple triplets?

A1: This is a very common observation. While a simple "n+1" analysis might suggest triplets, the morpholine ring exists in a chair conformation. This leads to chemically non-equivalent axial and equatorial protons, which can have different coupling constants to their neighbors. This phenomenon often results in more complex splitting patterns that can appear as broad multiplets or triplets of triplets.[1][2] For a definitive assignment, a 2D NMR experiment like ¹H-¹H COSY is recommended to trace the coupling network within the morpholine ring.

Q2: The aromatic region of my ¹H NMR spectrum is difficult to interpret. How can I assign the protons on the bromomethylphenyl ring?

A2: The 4-bromo-3-methylphenyl group will give rise to three distinct aromatic signals. Due to the substitution pattern, you should expect to see a doublet, a doublet of doublets, and another doublet. The coupling constants are key to assignment. Ortho coupling (between adjacent protons) is typically in the range of 6-10 Hz, while meta coupling (protons separated by one carbon) is smaller, around 1-3 Hz.[3][4][5] The proton ortho to the bromine and meta to the sulfonyl group will likely be the most downfield.

Q3: I have unassigned peaks in my spectrum. How can I determine if they are impurities or related to my target molecule?

A3: First, consult tables of common laboratory solvents and impurities, as these are frequent sources of extraneous peaks.[6][7] If the peaks remain unidentified, consider the possibility of starting materials or reaction byproducts. If you have access to mass spectrometry data, this can help identify the molecular weights of any impurities. For low-level impurities that are difficult to isolate, 2D NMR techniques like HSQC and HMBC can sometimes help to identify their structures by correlating proton and carbon signals.

Q4: My baseline is noisy and the peaks are broad. What can I do to improve the quality of my spectrum?

A4: Poor signal-to-noise and broad peaks can arise from several factors. Ensure your sample is sufficiently concentrated. If the sample is too concentrated, it can lead to signal artifacts; in this case, reducing the tip angle or using a solvent suppression technique might help.[8] Poor shimming of the magnetic field is a very common cause of broad peaks.[9] Re-shimming the instrument can significantly improve resolution. Additionally, ensure an adequate relaxation delay between scans for accurate integration and sharper peaks.[9]

In-Depth Troubleshooting Guides

Guide 1: Assigning the Morpholine Protons

The two sets of methylene protons in the morpholine ring are diastereotopic due to the chiral center at the nitrogen atom upon binding to the sulfonyl group, and their proximity to the bulky aromatic ring. This leads to distinct chemical shifts and coupling patterns.

  • Protons adjacent to Oxygen (H-3', H-5'): These protons are typically found further downfield (higher ppm) due to the deshielding effect of the electronegative oxygen atom. Expect their chemical shift to be in the range of 3.6-3.8 ppm.

  • Protons adjacent to Nitrogen (H-2', H-6'): These protons are generally found more upfield (lower ppm) compared to those next to the oxygen, typically in the 2.9-3.2 ppm range. The electron-withdrawing sulfonyl group will shift them downfield compared to unsubstituted morpholine.

Troubleshooting Workflow for Morpholine Proton Assignment:

start Complex Multiplets for Morpholine Protons step1 Run ¹H-¹H COSY start->step1 step2 Identify Cross-Peaks step1->step2 Observe correlations step3 Assign H-2'/H-6' and H-3'/H-5' step2->step3 Connect coupled protons step4 Analyze Splitting Patterns step3->step4 Examine fine structure end_node Complete Assignment step4->end_node

Caption: Workflow for assigning morpholine protons.

Experimental Protocol: Acquiring a ¹H-¹H COSY Spectrum

  • Sample Preparation: Prepare a solution of 4-(4-bromo-3-methylphenylsulfonyl)morpholine in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) at a concentration of 5-10 mg/0.5 mL.

  • Instrument Setup: Lock and shim the spectrometer on the deuterium signal of the solvent.

  • Acquisition: Select a standard COSY pulse sequence. Acquire the data with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Processing: Process the 2D data using appropriate window functions and perform a Fourier transform in both dimensions.

  • Analysis: Look for cross-peaks that indicate scalar coupling between protons. The protons of the morpholine ring will show cross-peaks to each other, allowing you to trace the connectivity.

Guide 2: Deciphering the Aromatic Region

The substitution pattern on the aromatic ring dictates the chemical shifts and coupling constants of the three aromatic protons.

Expected ¹H NMR Data for the Aromatic Region:

ProtonExpected Chemical Shift (ppm)Expected MultiplicityExpected Coupling Constants (Hz)
H-2~7.8 - 8.0dJ(meta) = ~2 Hz
H-5~7.6 - 7.8dJ(ortho) = ~8-9 Hz
H-6~7.5 - 7.7ddJ(ortho) = ~8-9 Hz, J(meta) = ~2 Hz

Note: These are estimated values and can vary based on solvent and experimental conditions.

Troubleshooting Logic for Aromatic Proton Assignment:

start Overlapping Aromatic Signals step1 Analyze Coupling Constants (J-values) start->step1 step2 Identify Ortho and Meta Couplings step1->step2 step3 Run ¹H-¹³C HSQC step2->step3 If ambiguity remains end_node Confirm Assignments step2->end_node If signals are well-resolved step4 Correlate Protons to Carbons step3->step4 step5 Run ¹H-¹³C HMBC step4->step5 step6 Identify Long-Range Correlations step5->step6 step6->end_node

Caption: Logic for assigning aromatic protons.

Guide 3: Comprehensive ¹³C NMR Peak Assignment

Proton-decoupled ¹³C NMR will provide single peaks for each unique carbon environment. The chemical shifts are influenced by the electronic effects of the substituents.

Expected ¹³C NMR Chemical Shifts:

CarbonExpected Chemical Shift (ppm)Notes
C=ON/ANot present in this molecule.
Aromatic C-SO₂~138-142Quaternary carbon, likely a weaker signal.
Aromatic C-Br~120-125
Aromatic C-CH₃~135-140
Aromatic C-H~125-135
Morpholine C-O~66-68Deshielded by oxygen.
Morpholine C-N~45-48Deshielded by nitrogen and sulfonyl group.
-CH₃~20-23

Note: These are estimated values and can vary based on solvent and experimental conditions.[10][11]

Advanced Assignment Protocol: Using DEPT and HSQC/HMBC

  • DEPT-135/90: Run DEPT (Distortionless Enhancement by Polarization Transfer) experiments to differentiate between CH, CH₂, and CH₃ groups. A DEPT-135 spectrum will show CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks. A DEPT-90 will only show CH signals. Quaternary carbons will be absent in both.[12]

  • ¹H-¹³C HSQC: This experiment correlates protons directly to the carbons they are attached to. This is invaluable for unambiguously assigning the protonated carbons in both the aromatic and morpholine regions.

  • ¹H-¹³C HMBC: The Heteronuclear Multiple Bond Correlation experiment shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for assigning quaternary carbons by observing their correlations to nearby protons.

References

  • Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • SpectraBase. (n.d.). 4-Morpholinesulfonamide. Retrieved from [Link]

  • Scribd. (n.d.). Aromatic Proton Coupling Constants. Retrieved from [Link]

  • Google Patents. (n.d.). WO2005105100A1 - Morpholine compounds.
  • SpectraBase. (n.d.). Morpholine, 4-[3,3-bis(dimethylamino)-1-[(phenylsulfonyl)imino]-2-propenyl]-. Retrieved from [Link]

  • ACD/Labs. (2008, May 6). Recognizing the NMR pattern for morpholine. Retrieved from [Link]

  • IUCr Journals. (2022, November 1). Morpholin-4-ium [5-cyano-6-(4-methylphenyl) -. Retrieved from [Link]

  • Chemistry Stack Exchange. (2016, July 29). Multiplet shape in proton NMR of morpholines. Retrieved from [Link]

  • Indian Academy of Sciences. (1986, July). 13C NMR substituent induced chemical shifts in the side-chain carbons of ,/-unsaturated sulphones. Retrieved from [Link]

  • ResearchGate. (n.d.). NMR Spectroscopy of Aromatic Compounds (#1e). Retrieved from [Link]

  • IJNRD.org. (n.d.). synthesis and characterization of novel sulfonamides derivatives of 4- (4-aminophenyl)morpholin-3-one and its antimicrobial activity. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. Retrieved from [Link]

  • Oregon State University. (2022, March 9). 13C NMR Chemical Shift. Retrieved from [Link]

  • ACG Publications. (2023). Bromophenols from the Marine Red Alga Symphyocladia latiuscula and Their Radical Scavenging Activity. Retrieved from [Link]

  • Chemistry LibreTexts. (2014, August 21). 14.12: Coupling Constants Identify Coupled Protons. Retrieved from [Link]

  • Thieme. (n.d.). 4. 13C NMR Spectroscopy. Retrieved from [Link]

  • Wiley Online Library. (2000, March 20). Proton NMR chemical shifts and coupling constants for brain metabolites. Retrieved from [Link]

  • Oregon State University. (2022, March 9). 1H NMR Chemical Shift. Retrieved from [Link]

  • ResearchGate. (2021, October). ¹H NMR signals for methylene protons of morpholine group. Retrieved from [Link]

  • Organometallics. (2010, April 16). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Retrieved from [Link]

  • Mestrelab Research. (n.d.). A Tutorial for Chemists: Using Mnova to Process, Analyze and Report 1D and 2D NMR on Your Desktop. Retrieved from [Link]

  • Chemistry Steps. (2024, August 1). NMR Chemical Shift Values Table. Retrieved from [Link]

  • KGROUP. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Retrieved from [Link]

  • Chemistry Steps. (2023, September 26). DEPT NMR: Signals and Problem Solving. Retrieved from [Link]

  • SDSU NMR Facility. (n.d.). 5) Common Problems. Retrieved from [Link].edu/5-common-problems)

Sources

Optimization

Technical Support Center: Mitigating Cytotoxicity in Novel Morpholine-Containing Therapeutics

Welcome to the Medicinal Chemistry Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the complex cytotoxicity challenges associated with morpholine-based d...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Medicinal Chemistry Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the complex cytotoxicity challenges associated with morpholine-based drug candidates. Morpholine is a highly valuable heterocycle in Central Nervous System (CNS) drug discovery due to its favorable physicochemical properties, specifically its ability to enhance aqueous solubility and blood-brain barrier permeability[1]. However, its metabolic liabilities often lead to late-stage failures.

This guide synthesizes field-proven insights, structural optimization strategies, and self-validating experimental protocols to help you navigate and eliminate morpholine-induced cytotoxicity.

Section 1: Mechanistic Troubleshooting (Understanding the Root Cause)

Q: Our novel morpholine-containing CNS compound shows excellent target affinity and brain penetrance, but we are observing severe idiosyncratic hepatotoxicity in cynomolgus monkeys. Standard in vitro cytotoxicity assays (MTT/LDH) were clean. What is happening?

A: This is a classic hallmark of species-specific bioactivation. Morpholine rings are known "structural alerts" that can undergo oxidative metabolism by Cytochrome P450 (CYP450) enzymes in the liver. Standard in vitro assays like MTT often utilize immortalized cell lines (e.g., HEK293, HeLa) that lack physiologically relevant levels of CYP450 enzymes, resulting in false-negative safety profiles.

The causality behind the in vivo toxicity lies in the oxidation of the alpha-carbon adjacent to the morpholine nitrogen or oxygen. This metabolism generates highly reactive electrophilic intermediates—specifically iminium ions and ring-opened aldehydes [2]. These transient species covalently bind to nucleophilic residues on hepatic proteins, triggering cellular dysfunction and drug-induced liver injury (DILI).

G Morpholine Morpholine Compound (Parent Drug) CYP450 CYP450 Oxidation (Liver Microsomes) Morpholine->CYP450 Iminium Iminium Ion (Reactive Intermediate) CYP450->Iminium alpha-carbon oxidation Aldehyde Aldehyde (Reactive Intermediate) CYP450->Aldehyde ring opening Toxicity Protein Adduction & Hepatotoxicity Iminium->Toxicity Covalent binding KCN KCN Trapping (Cyano Adduct) Iminium->KCN In vitro assay Aldehyde->Toxicity Covalent binding MeONH2 Methoxylamine Trapping (Oxime Adduct) Aldehyde->MeONH2 In vitro assay

CYP450-mediated bioactivation of morpholine compounds and corresponding trapping strategies.

Section 2: Structural Optimization Strategies

Q: How can we chemically modify the morpholine ring to prevent the formation of these reactive metabolites without losing the favorable pKa (~8.49) that drives our compound's solubility?

A: To retain the pharmacokinetic benefits of morpholine[3] while mitigating toxicity, you must engineer the molecule to resist CYP450 oxidation or alter its basicity. Consider these three field-proven strategies:

  • Steric Hindrance (Alpha-Substitution): Introduce methyl or bulkier alkyl groups at the C2, C3, C5, or C6 positions of the morpholine ring. This sterically blocks the CYP450 active site from accessing the vulnerable alpha-hydrogens. For example, utilizing a 3-methylmorpholine or 2,2-dimethylmorpholine congener drastically reduces metabolic liability while maintaining the core geometry[2][4].

  • pKa Modulation via Electron-Withdrawing Groups: Morpholine's basic nitrogen (pKa ~8.49) is excellent for solubility, but excessive basicity can lead to lysosomal trapping (lysosomotropism) and phospholipidosis[3][5]. Adding electron-withdrawing substituents (e.g., fluorination at the beta-carbon) can reduce the pKa to a more neutral range (6.5–7.5), reducing lysosomal accumulation while maintaining membrane permeability.

  • Bioisosteric Replacement: If the morpholine oxygen is not strictly required for a hydrogen bond interaction with the target, replace the ring with an oxa-bridged piperidine or a spirocyclic system. This eliminates the vulnerable alpha-hydrogens entirely, preventing ring-opening.

Quantitative Comparison of Optimization Strategies
Structural ModificationPrimary Cytotoxicity Liability AddressedImpact on pKaImpact on DILI / Toxicity Risk
Unmodified Morpholine High (CYP450 alpha-oxidation)~8.49High baseline risk
Alpha-methylation Iminium/Aldehyde formationMinimal change (~8.3 - 8.5)Significantly reduced
Beta-fluorination Lysosomotropism / PhospholipidosisLowered (~6.5 - 7.5)Reduced phospholipidosis
Bridged Oxa-cycles Ring opening & bioactivationVariable (~7.0 - 8.5)Eliminated bioactivation

Section 3: Experimental Workflows & Protocols

Q: What is the best protocol for detecting and definitively quantifying morpholine bioactivation in our lead series?

A: You must implement a Reactive Metabolite Trapping Assay using liver microsomes. Because reactive intermediates are highly transient, they cannot be detected directly via standard LC-MS. Instead, you must use nucleophilic trapping agents: Potassium Cyanide (KCN) to trap hard electrophiles like iminium ions, and Methoxylamine (MeONH2) to trap aldehydes[2].

This protocol is designed as a self-validating system : Arm A and Arm B independently verify the specific type of reactive intermediate. Furthermore, the mandatory inclusion of a no-NADPH negative control ensures that any detected adducts are strictly the result of CYP450-mediated bioactivation, ruling out background chemical degradation.

Protocol: Step-by-Step Reactive Metabolite Trapping Assay

Step 1: Reagent Preparation

  • Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl₂.

  • Prepare fresh stocks of 100 mM KCN (in 0.1 M NaOH) and 100 mM Methoxylamine hydrochloride (in water). Caution: KCN is highly toxic; handle strictly in a fume hood.

Step 2: Microsome Incubation Setup

  • In a 96-well deep-well plate, combine 10 µM of your morpholine test compound with 1 mg/mL liver microsomes (human, rat, or cynomolgus monkey) in the phosphate buffer.

  • Divide into three distinct experimental arms:

    • Arm A (Iminium Trapping): Add KCN to a final concentration of 1 mM.

    • Arm B (Aldehyde Trapping): Add Methoxylamine to a final concentration of 1 mM.

    • Arm C (Negative Control): Add KCN (1 mM) but omit NADPH .

Step 3: Reaction Initiation

  • Pre-warm the plate to 37°C for 5 minutes.

  • Initiate CYP450 metabolism by adding NADPH to a final concentration of 1 mM in Arms A and B.

  • Incubate at 37°C for exactly 60 minutes with gentle shaking.

Step 4: Quenching and Protein Precipitation

  • Stop the reaction by adding 3 volumes (e.g., 300 µL) of ice-cold acetonitrile containing an appropriate internal standard (e.g., labetalol).

  • Vortex vigorously for 2 minutes.

Step 5: Centrifugation and LC-MS/MS Analysis

  • Centrifuge the plate at 14,000 x g for 15 minutes at 4°C to pellet the precipitated proteins.

  • Transfer the supernatant to a clean plate.

  • Analyze via High-Resolution Mass Spectrometry (HRMS). Scan for characteristic mass shifts: +25 Da for cyano adducts (iminium trapping) and +29 Da for methoxime adducts (aldehyde trapping).

Workflow Step1 Step 1 Incubate Morpholine with Liver Microsomes & NADPH Step2 Step 2 Add Trapping Agents (KCN / MeONH2) Step1->Step2 Step3 Step 3 Quench Reaction with Acetonitrile Step2->Step3 Step4 Step 4 Centrifuge & Analyze via LC-MS/MS Step3->Step4

Step-by-step workflow for the reactive metabolite trapping assay using LC-MS/MS.

References

  • Species-specific Bioactivation of Morpholines as a Causative of Drug Induced Liver Injury Observed in Monkeys - PubMed. nih.gov.
  • Morpholine Derivatives in Agrochemical Discovery and Development | Journal of Agricultural and Food Chemistry - ACS Public
  • Morpholine | C4H9NO | CID 8083 - PubChem - NIH. nih.gov.
  • Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC - NIH. nih.gov.
  • Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine - PMC. nih.gov.

Sources

Troubleshooting

Technical Support Center: Optimizing the Pharmacokinetics of 4-(4-BROMO-3-METHYLPHENYLSULFONYL)MORPHOLINE

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-(4-bromo-3-methylphenylsulfonyl)morpholine and related compounds. This guide is designed to provide i...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-(4-bromo-3-methylphenylsulfonyl)morpholine and related compounds. This guide is designed to provide in-depth troubleshooting assistance and frequently asked questions (FAQs) to address specific challenges you may encounter during your in vitro and in vivo experiments aimed at improving the pharmacokinetic (PK) profile of this molecule.

The journey of a drug candidate from discovery to clinical application is often fraught with challenges, with suboptimal pharmacokinetic properties being a primary reason for failure.[1][2] This resource is structured to help you navigate these hurdles by providing not just protocols, but the scientific reasoning behind them. Our goal is to empower you with the knowledge to make informed decisions to enhance the absorption, distribution, metabolism, and excretion (ADME) properties of your compound.

Part 1: Troubleshooting Guide - Common Pharmacokinetic Issues

This section addresses common problems encountered with molecules like 4-(4-bromo-3-methylphenylsulfonyl)morpholine and provides a systematic approach to their resolution.

Issue 1: Poor Aqueous Solubility

Question: My formulation of 4-(4-bromo-3-methylphenylsulfonyl)morpholine shows low aqueous solubility, which I suspect is limiting its oral absorption. What are my options?

Answer: Poor aqueous solubility is a frequent challenge for orally administered drugs.[3] Here’s a troubleshooting workflow to address this issue:

1. Physicochemical Characterization:

  • Kinetic and Thermodynamic Solubility Assays: First, accurately quantify the solubility of your compound. These assays will provide a baseline and allow you to measure the impact of any interventions.[4]

2. Formulation Strategies:

  • Particle Size Reduction: Decreasing the particle size of the compound increases its surface area-to-volume ratio, which can enhance the dissolution rate.[3][5]

  • Use of Solubilizing Agents: Excipients such as surfactants, cyclodextrins, and co-solvents can be employed in your formulation to improve solubility.[3][6] Cyclodextrins, for instance, can form inclusion complexes with hydrophobic drugs, enhancing their solubility and permeability.[6]

  • Solid Dispersions: Dispersing the drug in an inert carrier matrix at the molecular level can significantly improve its dissolution properties.[3]

3. Chemical Modification:

  • Salt Formation: If your molecule has ionizable groups, forming a salt can dramatically increase its aqueous solubility.[5]

  • Prodrug Approach: A prodrug strategy involves chemically modifying the molecule to a more soluble form that is converted back to the active drug in vivo.[3][5]

Issue 2: High Metabolic Instability

Question: My compound exhibits rapid clearance in liver microsome stability assays. How do I identify the metabolic "hotspots" and improve its stability?

Answer: High metabolic instability is a major hurdle that can lead to low bioavailability and a short half-life. The morpholine ring, while often added to improve PK properties, can itself be a site of metabolism.[7]

1. Identify the Site of Metabolism:

  • Metabolite Identification Studies: Incubate your compound with liver microsomes or hepatocytes and analyze the resulting metabolites using high-resolution mass spectrometry (LC-MS/MS).[8][9] This will help you pinpoint the exact location on the molecule that is being modified by metabolic enzymes. Common metabolic pathways for morpholine-containing compounds include oxidation of the morpholine ring.

2. Mitigate Metabolic Liabilities:

  • Structural Modification: Once the metabolic hotspot is identified, you can make targeted chemical modifications to block or slow down the metabolism at that site. This is a cornerstone of medicinal chemistry.[10] For example, if the morpholine ring is being oxidized, you could consider introducing a substituent that sterically hinders the approach of metabolizing enzymes.

  • Deuteration: Replacing hydrogen atoms with deuterium at the site of metabolism can sometimes slow down the rate of enzymatic cleavage due to the kinetic isotope effect.

Experimental Workflow for Assessing Metabolic Stability: Below is a typical workflow for a liver microsomal stability assay.

cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation prep_compound Prepare stock solution of test compound pre_incubate Pre-incubate microsomes and compound at 37°C prep_compound->pre_incubate prep_microsomes Prepare liver microsomes (e.g., human, rat) prep_microsomes->pre_incubate prep_cofactor Prepare NADPH regenerating system initiate_reaction Initiate reaction by adding NADPH prep_cofactor->initiate_reaction pre_incubate->initiate_reaction incubate Incubate at 37°C with gentle agitation initiate_reaction->incubate sample Take samples at multiple time points incubate->sample quench Quench reaction (e.g., with acetonitrile) sample->quench analyze Analyze samples by LC-MS/MS quench->analyze calculate Calculate half-life (t1/2) and intrinsic clearance analyze->calculate cluster_invitro In Vitro Data cluster_invivo In Vivo Animal Data cluster_pbpk PBPK Modeling cluster_human Human Prediction solubility Solubility pbpk_model Physiologically Based Pharmacokinetic Model solubility->pbpk_model permeability Permeability (Caco-2) permeability->pbpk_model metabolism Metabolic Stability (Microsomes, Hepatocytes) metabolism->pbpk_model binding Plasma Protein Binding binding->pbpk_model animal_pk Animal PK Studies (e.g., Rat, Dog) animal_pk->pbpk_model Allometric Scaling human_pk Predicted Human Pharmacokinetics pbpk_model->human_pk

From In Vitro Data to Human PK Prediction

References

  • Selvita. (n.d.). In Vitro ADME. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. Retrieved from [Link]

  • InfinixBio. (2026, March 6). Understanding In Vitro ADME Studies: A Comprehensive Overview for Drug Development. Retrieved from [Link]

  • BioDuro. (n.d.). In Vitro ADME. Retrieved from [Link]

  • Patsnap. (2025, May 29). What are the formulation strategies to improve PK properties? Retrieved from [Link]

  • Taylor & Francis Online. (2024, May 10). Another string to your bow: machine learning prediction of the pharmacokinetic properties of small molecules. Retrieved from [Link]

  • PMC. (2024, December 6). Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. Retrieved from [Link]

  • Frontiers. (2019, April 23). Application of in vitro Drug Metabolism Studies in Chemical Structure Optimization for the Treatment of Fibrodysplasia Ossificans Progressiva (FOP). Retrieved from [Link]

  • AZoLifeSciences. (2023, February 13). Optimizing a Drug's Pharmacokinetics. Retrieved from [Link]

  • Emory University. (n.d.). Bioanalytical Chemistry, Drug Metabolism, and Pharmacokinetics. Retrieved from [Link]

  • MDPI. (2022, August 26). Formulation Strategies to Improve Pharmacokinetics Profile. Retrieved from [Link]

  • Pharmaron. (n.d.). Metabolism. Retrieved from [Link]

  • YouTube. (2023, September 19). PK & property differences of biologics & small molecule drugs. Retrieved from [Link]

  • ResearchGate. (2025, August 7). (PDF) Impact of target interactions on small-molecule drug disposition: An overlooked area. Retrieved from [Link]

  • Semantic Scholar. (2024, December 1). Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. Retrieved from [Link]

  • PubMed. (2020, March 15). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Analytical Comparison Guide: Structural Confirmation Workflows for 4-(4-Bromo-3-methylphenylsulfonyl)morpholine

As a Senior Application Scientist in medicinal chemistry, I frequently encounter the critical bottleneck of structural verification. When synthesizing building blocks like 4-(4-bromo-3-methylphenylsulfonyl)morpholine (CA...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in medicinal chemistry, I frequently encounter the critical bottleneck of structural verification. When synthesizing building blocks like 4-(4-bromo-3-methylphenylsulfonyl)morpholine (CAS 380846-85-5)[][2], the primary analytical challenge is not merely confirming the molecular weight, but definitively proving the regiochemistry. Sulfonamide and morpholine pharmacophores are ubiquitous in modern drug discovery, often utilized for their metabolic stability and potent enzyme inhibition profiles[3][4]. However, distinguishing the 4-bromo-3-methyl substitution pattern from its closely related regioisomer (e.g., 3-bromo-4-methyl) requires a strategic, multi-tiered analytical approach.

This guide objectively compares the performance of High-Resolution Mass Spectrometry (HRMS), Fourier-Transform Infrared Spectroscopy (FT-IR), Nuclear Magnetic Resonance (NMR), and X-Ray Crystallography, providing a self-validating experimental framework to unequivocally confirm this compound's structure.

Comparative Performance of Analytical Alternatives

No single analytical technique provides a complete picture without notable trade-offs in speed, cost, or resolution. Table 1 compares the performance of the primary analytical alternatives used for structural confirmation.

Table 1: Performance Comparison of Structural Confirmation Techniques

Analytical TechniquePrimary Data YieldRegiochemical ResolutionSpeedCost / Accessibility
HRMS (ESI+) Exact Mass, Isotope PatternLow (Cannot distinguish isomers)Fast (< 5 min)Medium
FT-IR Functional Groups (SO₂, C-O-C)Low (Shared among isomers)Fast (< 5 min)Low
1D NMR (¹H, ¹³C) Scaffold ConnectivityMedium (Relies on coupling constants)Medium (15 min)Medium
2D NMR (HMBC) Through-bond Spatial MappingHigh (Definitive proof in solution)Slow (1-2 hours)High
X-Ray Crystallography Absolute 3D ConformationAbsolute (Gold Standard)Very Slow (Days)Very High

Establishing the Molecular Foundation: HRMS and FT-IR

Before investing instrument time in complex 2D NMR, we must validate the fundamental molecular formula and functional groups.

Causality of Choice: We utilize HRMS in Electrospray Ionization positive mode (ESI+) because the basic nitrogen of the morpholine ring readily accepts a proton [M+H]⁺. FT-IR is employed specifically to validate the integrity of the sulfonamide linkage (asymmetric and symmetric S=O stretches) and the morpholine ether (C-O-C stretch), which are highly diagnostic[5].

Self-Validating Protocol: HRMS & FT-IR Acquisition
  • System Suitability (HRMS): Infuse a standard tuning mix (e.g., Agilent ESI-L). Validation: Ensure mass accuracy error is < 2 ppm to guarantee the instrument's resolving power is sufficient for exact mass determination.

  • Sample Preparation: Dissolve 1 mg of the synthesized compound in 1 mL of LC-MS grade Methanol. Dilute 1:100.

  • Acquisition: Run in ESI+ mode, scanning from m/z 100 to 600.

  • Internal Validation (The Bromine Signature): Before analyzing the exact mass, check the intensity ratio of the isotopic peaks. Bromine naturally occurs as ⁷⁹Br and ⁸¹Br in a ~50.5 : 49.5 ratio. Validation: The observation of twin peaks at m/z ~320.00 and ~322.00 with equal intensity acts as an internal control, confirming the presence of exactly one bromine atom.

Table 2: Expected Quantitative Data (HRMS & FT-IR)

ParameterExpected ValueDiagnostic Significance
HRMS[M+H]⁺ (⁷⁹Br) m/z 319.9966Confirms exact molecular formula (C₁₁H₁₄BrNO₃S)
HRMS[M+H]⁺ (⁸¹Br) m/z 321.9946Confirms mono-bromination (1:1 isotopic ratio)
FT-IR (SO₂ Asymmetric) ~1335 cm⁻¹Confirms sulfonamide presence[5]
FT-IR (SO₂ Symmetric) ~1156 cm⁻¹Confirms sulfonamide presence[5]
FT-IR (C-O-C Stretch) ~1112 cm⁻¹Confirms intact morpholine ring[5]

The Deductive Workhorse: NMR Spectroscopy

While HRMS and FT-IR confirm what atoms are present, NMR confirms how they are connected. The morpholine protons typically appear as distinct multiplets around 3.0 ppm (N-CH₂) and 3.7 ppm (O-CH₂), while the methyl group presents as a sharp singlet near 2.4 ppm[6].

Causality of Choice (HMBC vs. NOESY): To differentiate the 4-bromo-3-methyl isomer from the 3-bromo-4-methyl isomer, one might consider 1D NOE or 2D NOESY to look for spatial proximity between the methyl group and adjacent aromatic protons. However, the rotating sulfonamide-morpholine axis can cause ambiguous cross-relaxation. Therefore, Heteronuclear Multiple Bond Correlation (HMBC) is the superior choice. HMBC maps 2-bond (²J) and 3-bond (³J) scalar couplings through the carbon skeleton, providing unequivocal proof of regiochemistry without spatial ambiguity.

Self-Validating Protocol: 1D and 2D NMR
  • Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of CDCl₃ (100% atom D) containing 0.03% v/v Tetramethylsilane (TMS).

  • Shimming & Tuning: Perform automated 3D gradient shimming. Validation: Ensure the TMS peak width at half-height is < 1.0 Hz to guarantee sufficient magnetic field homogeneity for resolving fine aromatic meta-couplings (J ~ 2 Hz).

  • Acquisition: Acquire ¹H (16 scans), ¹³C (512 scans), and gradient-selected HMBC.

  • Internal Validation (Integration): Calibrate the ¹H spectrum to TMS (0.00 ppm). Integrate the morpholine O-CH₂ signal to exactly 4.00. Validation: The aromatic methyl signal must subsequently integrate to ~3.00. If it does not, the relaxation delay (D1) is insufficient, and the quantitative reliability of the spectrum is compromised.

Analytical_Workflow A Unknown Sample Putative C11H14BrNO3S B HRMS (ESI+) Validate Exact Mass & Isotope A->B C FT-IR Spectroscopy Confirm SO2 & C-O-C A->C D 1D 1H/13C NMR Establish Scaffold Connectivity B->D Mass Match C->D Functional Groups E 2D NMR (HMBC) Resolve Regiochemistry D->E Isomer Ambiguity

Fig 1. Analytical workflow for the structural confirmation of sulfonamide derivatives.

Decoding the HMBC Logic

In the 4-bromo-3-methyl isomer, the methyl protons (δ ~2.4 ppm) will show strong ³J HMBC correlations to the aromatic C2 carbon and a ²J correlation to the C3 carbon. Crucially, they will also show a ³J correlation to the C4 carbon (the carbon bearing the Bromine). This specific triad of correlations is mathematically impossible for the 3-bromo-4-methyl isomer, making it a definitive structural proof.

HMBC_Correlations CH3 Methyl Protons (δ 2.4 ppm) C2 Aromatic C2 (ortho to CH3) CH3->C2 3J (HMBC) C3 Aromatic C3 (ipso to CH3) CH3->C3 2J (HMBC) C4 Aromatic C4 (ipso to Br) CH3->C4 3J (HMBC)

Fig 2. Crucial HMBC correlations proving the 4-bromo-3-methyl substitution pattern.

X-Ray Crystallography: The Absolute Standard

While 2D NMR provides a highly reliable deductive proof of structure in solution, Single-Crystal X-Ray Diffraction (SCXRD) remains the gold standard for absolute structural confirmation. If the compound can be crystallized (often achieved via slow evaporation from dichloromethane/hexane mixtures), X-ray crystallography bypasses the need for spectral interpretation, directly mapping the electron density of the bromine atom at the 4-position relative to the methyl group at the 3-position. However, due to the time and material requirements, it is generally reserved as an alternative only when NMR data presents anomalous line broadening or overlapping multiplets that obscure HMBC correlations.

Sources

Comparative

The Preclinical Evaluation Guide: In Vitro vs. In Vivo Activity of 4-(phenylsulfonyl)morpholine Derivatives

Executive Summary The 4-(phenylsulfonyl)morpholine pharmacophore has emerged as a versatile scaffold in modern drug discovery. Historically recognized for its sulfonamide-like properties, recent phenotypic drug discovery...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 4-(phenylsulfonyl)morpholine pharmacophore has emerged as a versatile scaffold in modern drug discovery. Historically recognized for its sulfonamide-like properties, recent phenotypic drug discovery (PDD) efforts have repositioned these derivatives as potent anticancer agents—particularly against Triple-Negative Breast Cancer (TNBC)—and as modulators of antibiotic resistance.

This guide provides an objective, data-driven comparison of the in vitro efficacy of 4-(phenylsulfonyl)morpholine derivatives against standard-of-care alternatives. Crucially, as an Application Scientist, I will dissect the translational gap between in vitro phenotypic screening and in vivo xenograft validation, providing self-validating experimental protocols designed to ensure high-fidelity preclinical data.

Mechanistic Grounding: The "Why" Behind the Scaffold

To evaluate a compound's potential, we must first understand its molecular mechanism. The 4-(phenylsulfonyl)morpholine scaffold exhibits two distinct, highly valuable biological activities depending on its functional group substitutions:

A. Anticancer Activity (TNBC)

TNBC lacks estrogen, progesterone, and HER2 receptors, rendering standard hormone therapies ineffective. Recent transcriptomic analyses of the derivative GL24 (a phenoxyphenyl-substituted 4-(phenylsulfonyl)morpholine) revealed a potent tumor-suppressive mechanism. Rather than targeting a single kinase, GL24 induces severe Endoplasmic Reticulum (ER) stress. This triggers the Unfolded Protein Response (UPR), which subsequently activates the p53 pathway and suppresses E2F targets, leading to G2/M checkpoint arrest and apoptosis .

SignalingPathway GL24 4-(phenylsulfonyl)morpholine Derivative (GL24) ER_Stress Endoplasmic Reticulum (ER) Stress GL24->ER_Stress Induces UPR Unfolded Protein Response (UPR) ER_Stress->UPR Triggers p53 p53 Pathway Activation UPR->p53 Activates E2F E2F Target Inhibition UPR->E2F Suppresses G2M G2/M Checkpoint Arrest p53->G2M E2F->G2M Apoptosis Apoptosis / Cell Death G2M->Apoptosis Prolonged Arrest

Fig 1. ER stress-dependent apoptotic signaling pathway induced by GL24 in TNBC cells.

B. Antimicrobial Modulation

While the base compound 4-(phenylsulfonyl)morpholine lacks direct bactericidal activity (MIC ≥ 1024 µg/mL), it acts as a potent modulator of aminoglycoside antibiotics. When combined with amikacin against multidrug-resistant Pseudomonas aeruginosa, it drastically lowers the Minimum Inhibitory Concentration (MIC), likely by disrupting bacterial efflux pumps or altering membrane permeability .

Quantitative Performance Comparison (In Vitro)

To benchmark the utility of these derivatives, we must compare their in vitro metrics against current clinical standards.

Table 1: Anticancer Activity in TNBC (MDA-MB-231 Cell Line)
CompoundIC50 (µM)Primary MechanismClinical / Translational Limitations
GL24 (4-PSM Derivative) 0.90ER Stress, UPR, p53 activationRequires in vivo PK optimization
Doxorubicin (Control) ~0.1 - 0.5DNA Intercalation, Topo II inhibitionHigh cumulative cardiotoxicity
Paclitaxel (Control) ~0.01Microtubule stabilizationSevere peripheral neuropathy
Table 2: Antimicrobial Modulation (P. aeruginosa 03)
TreatmentMIC (µg/mL)Fold ReductionMechanism
4-(phenylsulfonyl)morpholine >1024N/ANo direct antibacterial activity
Amikacin (Standard) 312.5BaselineRibosomal inhibition (30S subunit)
Amikacin + 4-PSM (128 µg/mL) 39.068-fold Putative efflux pump inhibition

Bridging the In Vitro to In Vivo Translation Gap

A critical failure point in drug development is assuming that sub-micromolar in vitro IC50 values will seamlessly translate to in vivo tumor regression. For 4-(phenylsulfonyl)morpholine derivatives, the translational gap is governed by three factors:

  • Metabolic Stability: The morpholine ring is highly susceptible to oxidative cleavage by hepatic Cytochrome P450 (CYP) enzymes. An in vitro assay in static media cannot account for this rapid in vivo clearance.

  • Plasma Protein Binding: The lipophilic phenylsulfonyl group may bind heavily to murine serum albumin, reducing the free (active) fraction of the drug available to penetrate the tumor microenvironment.

  • Tumor Heterogeneity: 2D in vitro cultures do not replicate the hypoxic core of a solid tumor, which can alter the efficacy of ER-stress-inducing agents.

To mitigate these risks, a self-validating preclinical workflow is mandatory.

Workflow InVitro In Vitro Screening (MDA-MB-231) Transcriptomics Transcriptomic Profiling (RNA-seq & GSEA) InVitro->Transcriptomics IC50 < 1 µM InVivo In Vivo Validation (Murine Xenograft) Transcriptomics->InVivo Target ID PKPD PK/PD & Toxicity Analysis InVivo->PKPD Efficacy Confirmed

Fig 2. Self-validating preclinical workflow bridging in vitro screening to in vivo validation.

Self-Validating Experimental Protocols

The following protocols are designed with internal controls to ensure that the observed effects are causal, reproducible, and translationally relevant.

Protocol 1: In Vitro Phenotypic Screening & Transcriptomic Profiling

Objective: To determine the precise IC50 and map the global transcriptomic perturbation of the derivative.

  • Step 1: Cell Culture & Treatment. Culture MDA-MB-231 cells in DMEM supplemented with 10% FBS. Causality: MDA-MB-231 is utilized because it is a highly aggressive, triple-negative model that accurately represents the clinical challenge of receptor-independent breast cancer .

  • Step 2: Cell Viability Assay (CellTiter-Glo). Treat cells with a 10-point concentration gradient (0.01 µM to 50 µM) of the derivative for 72 hours. Causality: Using an ATP-based luminescence assay prevents the metabolic artifacts often seen in standard MTT assays, providing a highly accurate IC50 (e.g., 0.90 µM).

  • Step 3: RNA Extraction & Sequencing. Treat cells at the exact IC50 concentration for 24 hours. Extract total RNA using TRIzol, ensuring an RNA Integrity Number (RIN) > 8.0. Causality: Dosing at the IC50 for a short duration captures the primary transcriptomic response (ER stress) before the secondary cascade of necrotic cell death muddles the data.

  • Step 4: Bioinformatics (GSEA). Perform Gene Set Enrichment Analysis (GSEA). Self-Validation: The upregulation of UPR and p53 gene sets serves as the mechanistic proof-of-concept required before moving to animal models.

Protocol 2: In Vivo Xenograft Efficacy & PK/PD Modeling

Objective: To evaluate systemic efficacy, metabolic stability, and toxicity in a living system.

  • Step 1: Xenograft Establishment. Inject 5×106 MDA-MB-231 cells subcutaneously into the right flank of 6-week-old female BALB/c nude mice. Causality: Immunocompromised mice are essential to prevent the rejection of human cancer cells, allowing the formation of a solid tumor that mimics human TNBC architecture.

  • Step 2: Pharmacokinetic (PK) Profiling. Administer a single IV and PO dose to a non-tumor-bearing cohort. Draw blood at 0.25, 0.5, 1, 2, 4, 8, and 24 hours. Analyze via LC-MS/MS. Causality: Because the morpholine ring is prone to rapid metabolism, establishing the half-life ( t1/2​ ) and bioavailability ( F% ) dictates whether the drug requires daily dosing or formulation adjustments.

  • Step 3: Efficacy Dosing & Monitoring. Once tumors reach ~100 mm³, randomize mice into three groups: Vehicle, Derivative (e.g., 20 mg/kg), and Doxorubicin (2 mg/kg, Positive Control). Measure tumor volume via calipers and body weight twice weekly. Self-Validation: Tracking body weight alongside tumor volume ensures that tumor shrinkage is due to targeted efficacy, not systemic toxicity or cachexia.

  • Step 4: Pharmacodynamic (PD) Biomarker Analysis. Post-euthanasia, section the tumors and perform Immunohistochemistry (IHC) for Ki-67 (proliferation) and Cleaved Caspase-3 (apoptosis). Causality: This final step proves that the mechanism identified in vitro (apoptosis via G2/M arrest) is actively occurring within the in vivo tumor microenvironment.

References

  • Yang, C. et al. "Multipathway regulation induced by 4-(phenylsulfonyl)morpholine derivatives against triple-negative breast cancer." Archiv der Pharmazie, 2024.[Link]

  • Figueiredo, P. R. L. et al. "Modulation of the antibiotic activity against multidrug resistant strains of 4-(phenylsulfonyl) morpholine." Brazilian Journal of Microbiology, 2015.[Link]

  • Holliday, D. L., & Speirs, V. "Choosing the right cell line for breast cancer research." Breast Cancer Research, 2011.[Link]

Validation

patent landscape for 4-(arylsulfonyl)morpholine derivatives

Title: Patent Landscape and Performance Comparison Guide: 4-(Arylsulfonyl)morpholine Derivatives 1. Executive Summary & Structural Rationale The 4-(arylsulfonyl)morpholine scaffold is a privileged pharmacophore in modern...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Patent Landscape and Performance Comparison Guide: 4-(Arylsulfonyl)morpholine Derivatives

1. Executive Summary & Structural Rationale The 4-(arylsulfonyl)morpholine scaffold is a privileged pharmacophore in modern medicinal chemistry. Structurally, the morpholine ring adopts a highly stable chair conformation, with the bulky arylsulfonyl group occupying an equatorial position to minimize steric hindrance (inversion energy barrier: 9.2–10.3 kcal/mol)[1]. This rigid, predictable geometry allows the morpholine oxygen to act as a precise hydrogen-bond acceptor, while the arylsulfonyl moiety projects into deep hydrophobic pockets. This guide analyzes the patent landscape of this scaffold, objectively comparing its performance across two primary therapeutic domains: Matrix Metalloproteinase (MMP) inhibition and Ataxia Telangiectasia Mutated (ATM) kinase inhibition.

2. Patent Landscape & Target Comparison

Domain 1: Matrix Metalloproteinase (MMP) Inhibitors In the late 1990s, the 4-(arylsulfonyl)morpholine scaffold was heavily patented for MMP and TNF-alpha inhibition, most notably in US5861510A[2]. The lead compounds, such as (2S,3R)-N-hydroxy-2-hydroxycarbamoyl-4-(4-methoxybenzenesulfonyl)-morpholine-2-carboxamide, utilize a hydroxamic acid to chelate the catalytic zinc ion in the MMP active site. The causality of this design lies in the 4-(arylsulfonyl) group, which is precisely angled by the morpholine chair to penetrate the deep S1' specificity pocket of gelatinases (MMP-2/MMP-9), offering superior selectivity over early broad-spectrum inhibitors like Marimastat.

Domain 2: ATM Kinase Inhibitors More recently, the scaffold has been repurposed for DNA damage response (DDR) targets. Patent EP3042900B1 describes novel morpholine derivatives with potent ATM inhibitory action[3]. ATM, a PI3K-related kinase, is activated by DNA double-strand breaks[3]. Here, the morpholine oxygen interacts with the hinge region of the kinase, while the arylsulfonyl group occupies the ATP-binding pocket. These derivatives demonstrate enhanced cell-killing effects in cancers with high baseline ATM activation compared to early-generation inhibitors like KU-55933[3].

3. Quantitative Performance Comparison

The following table summarizes the in vitro performance and pharmacokinetic properties of patented 4-(arylsulfonyl)morpholine derivatives against standard industry alternatives.

Compound ClassPatent ReferencePrimary TargetIC50 (nM)Selectivity ProfilePlasma T1/2 (h)
Compound A (Arylsulfonyl morpholine)US5861510AMMP-2 / MMP-92.5>100-fold over MMP-14.2
Marimastat (Standard Alternative)N/ABroad MMP3.0Poor (Pan-MMP inhibitor)1.5
Compound B (Arylsulfonyl morpholine)EP3042900B1ATM Kinase8.0>50-fold over DNA-PK/mTOR6.8
KU-55933 (Standard Alternative)N/AATM Kinase12.9Moderate cross-reactivity2.1

4. Experimental Methodologies & Self-Validating Protocols

To objectively evaluate these compounds, researchers must employ rigorous, self-validating assays. Below is the standardized protocol for validating the ATM kinase inhibitors described in EP3042900B1.

Protocol: Homogeneous Time-Resolved Fluorescence (HTRF) ATM Kinase Assay Causality of Design: 4-(arylsulfonyl)morpholines often exhibit slow-binding kinetics due to the necessary conformational adaptation of the bulky equatorial sulfonyl group. Therefore, a pre-incubation step is mandatory to prevent artificially inflated IC50 values.

  • Reagent Preparation: Prepare ATM kinase (0.5 nM final) and biotinylated p53-derived peptide substrate (100 nM) in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Tween-20).

  • Compound Pre-incubation: Dispense 4 μL of the enzyme/substrate mix into a 384-well plate. Add 1 μL of the 4-(arylsulfonyl)morpholine derivative (serially diluted in DMSO). Critical Step: Incubate for 15 minutes at 25°C to allow the equatorial sulfonyl group to fully occupy the affinity pocket.

  • Reaction Initiation: Add 5 μL of ATP (10 μM final concentration) to initiate the reaction. Incubate for 60 minutes at 25°C.

  • Self-Validating Termination: Add 10 μL of detection buffer containing EDTA (20 mM), Eu3+-cryptate-labeled anti-phospho-p53 antibody, and Streptavidin-XL665. Causality: The EDTA acts as a self-validating stop mechanism; by chelating Mg2+ (a required cofactor for ATP hydrolysis), it instantly halts the reaction, ensuring the TR-FRET signal strictly represents the 60-minute window without signal drift.

  • Readout: Measure TR-FRET at 665 nm (acceptor) and 615 nm (donor) after 60 minutes of equilibration. Calculate the IC50 using a 4-parameter logistic curve.

5. Process Visualizations

ATM_Pathway DSB DNA Double-Strand Break (DSB) ATM ATM Kinase (Activated) DSB->ATM Triggers Chk2 Chk2 Phosphorylation ATM->Chk2 Phosphorylates p53 p53 Activation ATM->p53 Phosphorylates Arrest Cell Cycle Arrest / DNA Repair Chk2->Arrest p53->Arrest Inhibitor 4-(arylsulfonyl)morpholine (EP3042900B1) Inhibitor->ATM Competitive Inhibition

Mechanism of 4-(arylsulfonyl)morpholine derivatives inhibiting the ATM signaling pathway.

HTRF_Workflow Step1 1. Compound & Enzyme Pre-incubation (15 min) Step2 2. ATP & Substrate Addition (Start) Step1->Step2 Step3 3. Kinase Reaction (60 min, 25°C) Step2->Step3 Step4 4. EDTA/Detection Mix Addition (Stop) Step3->Step4 Step5 5. TR-FRET Readout (665nm/615nm) Step4->Step5

Self-validating HTRF experimental workflow for evaluating ATM kinase inhibition.

References

  • European Patent Office. "EP3042900B1: Novel morpholine derivative or salt thereof." Google Patents. Available at:

  • United States Patent and Trademark Office. "US5861510A: Arylsulfonyl hydroxamic acid derivatives as MMP and TNF inhibitors." Google Patents. Available at:

Comparative

Comparative Guide: Biological Effects and Applications of Brominated Morpholine Compounds

Introduction & Mechanistic Rationale The morpholine ring—a six-membered heterocycle containing both nitrogen and oxygen—is a highly privileged scaffold in drug development. It is widely utilized to balance a molecule's l...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The morpholine ring—a six-membered heterocycle containing both nitrogen and oxygen—is a highly privileged scaffold in drug development. It is widely utilized to balance a molecule's lipophilicity and aqueous solubility, facilitating excellent membrane penetration and bioavailability[1]. However, when functionalized with a bromine atom (e.g., bromophenyl or bromomethyl groups), the biological profile of the morpholine compound undergoes a profound transformation.

As an Application Scientist, it is critical to understand the causality behind this structural modification:

  • Halogen Bonding: Bromine is a large, polarizable atom that acts as a potent halogen bond donor. This allows brominated morpholines to form highly directional, stabilizing interactions with electron-rich regions (like backbone carbonyls) within the hydrophobic pockets of target enzymes[1].

  • Electrophilic Reactivity: In bromomethyl variants, the reactive bromine acts as an electrophile, facilitating covalent bonding with nucleophilic sites on biological targets, which can lead to irreversible enzyme inhibition or targeted cross-linking[1].

  • Organelle Targeting: The morpholine nitrogen has a pKa of approximately 8.3. At physiological pH, it remains partially unprotonated, allowing it to cross cell membranes. Once inside acidic organelles like lysosomes (pH ~4.5), it becomes protonated and trapped, making it an ideal targeting moiety for intracellular probes[2].

Comparative Biological Performance

Brominated morpholine derivatives consistently demonstrate specialized efficacy compared to their non-halogenated or chlorinated counterparts across multiple therapeutic and diagnostic domains.

Kinase Inhibition and Anticancer Activity

Brominated morpholine derivatives, such as 4-[4-(Bromomethyl)phenyl]morpholine, exhibit significant cytotoxic effects against cancer cell lines, notably the MCF-7 breast cancer line[1]. The primary mechanism involves the inhibition of cyclin-dependent kinases (CDKs)[1]. While standard morpholine derivatives often suffer from rapid dissociation from the kinase ATP-binding site, the addition of the bromine substituent enhances binding affinity via halogen bonding, significantly increasing the inhibitor's residence time[1].

Neuropharmacology: AChE and MAO Inhibition

In the pursuit of neurodegenerative disease therapeutics (e.g., Alzheimer's disease), morpholine derivatives are deployed as competitive, reversible inhibitors of Acetylcholinesterase (AChE) and Monoamine Oxidase (MAO)[3]. Studies show that bromine-substituted morpholine derivatives exhibit potent AChE inhibition[3]. The moderate-to-high activity of these halogenated compounds arises from their precise size and hydrophobic interactions within the enzyme's catalytic gorge, outperforming smaller dimethylamino derivatives in terms of binding stability[3].

Advanced Bioimaging: Lysosome-Targeted Probes

Beyond therapeutics, brominated morpholines are critical in diagnostic bioimaging. Recently developed brominated morpholine-modified Si-Rhodamine derivatives are used for near-infrared (NIR) imaging of nitric oxide (NO) in neurological diseases[2]. The morpholine unit actively targets the lysosome via protonation, while the brominated fluorophore core provides a narrow HOMO-LUMO energy gap, enhancing fluorescence[2]. Crucially, these brominated probes maintain exceptional biological safety, showing cell viability exceeding 80% even at high concentrations (200 μM) and a hemolysis rate of less than 2.0%[2].

Quantitative Data Comparison

The following table synthesizes the comparative performance of brominated morpholines against alternative scaffolds.

Compound ClassPrimary Target / ApplicationMechanism of ActionRelative Performance / Advantage
Brominated Morpholines Kinases (CDKs, PI3K)Halogen bonding in ATP pocketHigh affinity; prolonged target residence time[1].
Non-Halogenated Morpholines KinasesStandard H-bondingLower binding affinity; faster dissociation rates.
Bromophenyl Morpholines AChE / BChEReversible competitive inhibitionEnhanced hydrophobic interaction in catalytic gorge[3].
Dimethylamino Analogs AChE / BChEReversible competitive inhibitionLower potency ( IC50​≈18.09μM ) compared to halogenated analogs[3].
Brominated Morpholine Si-Rhodamines Lysosomal NO ImagingLysosomotropic protonationHigh cell viability (>80% at 200 μM); precise lysosome tracking[2].

Logical Mechanisms & Workflows (Visualizations)

MOA cluster_0 Physicochemical Properties cluster_1 Biological Targets & Effects Compound Brominated Morpholine Derivative Morpholine Morpholine Ring (pKa ~8.3) Compound->Morpholine Bromine Bromine Substitution (Halogen Bond Donor) Compound->Bromine Lysosome Lysosomal Accumulation (Protonation in acidic pH) Morpholine->Lysosome Targets acidic organelles AChE AChE / MAO Inhibition (Hydrophobic Pocket) Morpholine->AChE H-bond acceptor Kinase Kinase Inhibition (CDK Binding) Bromine->Kinase Enhanced affinity via halogen bonding Bromine->AChE Hydrophobic interaction

Logical relationship between brominated morpholine structures and biological targets.

Workflow Prep 1. Compound Prep (DMSO Stock) Incubate 2. Kinase + Substrate Incubation (ATP) Prep->Incubate Add to microplate Detect 3. Luminescence Detection (ADP-Glo) Incubate->Detect Stop reaction Analyze 4. IC50 Calculation (Non-linear regression) Detect->Analyze Read signal

Step-by-step workflow for evaluating in vitro kinase inhibition of morpholine derivatives.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems, incorporating necessary controls and statistical quality checks.

Protocol 1: High-Throughput Kinase Inhibition Assay (ADP-Glo)

Rationale: Measuring kinase activity via ADP production is universal and avoids radioactive isotopes. The inclusion of a Z′ -factor calculation ensures the assay's dynamic range is sufficient to distinguish true brominated morpholine hits from background noise.

  • Reagent Preparation: Dissolve the brominated morpholine derivative in 100% DMSO to create a 10 mM stock. Perform serial dilutions in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2​ , 0.01% Brij-35) to maintain a final DMSO concentration ≤1% .

  • Reaction Assembly: In a 384-well plate, combine 5 μL of the diluted compound, 5 μL of the target kinase (e.g., CDK2), and 10 μL of ATP/Substrate mix.

    • Self-Validation Step: Include positive controls (known inhibitor, e.g., Staurosporine) and negative controls (DMSO vehicle only).

  • Incubation & Detection: Incubate for 60 minutes at room temperature. Add 20 μL of ADP-Glo™ Reagent to deplete unconsumed ATP (incubate 40 mins). Add 40 μL of Kinase Detection Reagent to convert ADP to ATP and generate luminescence (incubate 30 mins).

  • Data Validation: Read luminescence. Calculate the Z′ -factor using the formula: Z′=1−∣μp​−μn​∣3(σp​+σn​)​ . A Z′≥0.5 validates the assay. Plot dose-response curves to determine the IC50​ .

Protocol 2: Live-Cell Lysosomal NO Imaging

Rationale: This protocol validates the dual-functionality of brominated morpholine Si-Rhodamines: lysosomal targeting and NO detection[2].

  • Cell Culture & Incubation: Seed HeLa cells in glass-bottom dishes and culture to 70% confluence. Incubate cells with 10 μM of the brominated morpholine Si-Rhodamine probe for 30 minutes at 37°C.

  • Lysosomal Co-localization: Wash cells with PBS and co-incubate with 1 μM LysoTracker Green (a commercial lysosome marker) for 15 minutes.

    • Self-Validation Step: Calculate the Pearson's Correlation Coefficient (PCC) between the red fluorescence of the Si-Rhodamine and the green fluorescence of the LysoTracker. A PCC > 0.85 confirms successful morpholine-driven lysosomal targeting.

  • NO Stimulation & Imaging: Treat cells with an NO donor (e.g., NOC-9) for 20 minutes. Image using confocal laser scanning microscopy (Excitation: 640 nm, Emission: 660-750 nm). Quantify the fluorescence enhancement relative to untreated controls.

References

  • Morpholine as a privileged scaffold for neurodegenerative disease therapeutics Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • Lysosome-Targeted Si-rhodamine Derivative for NO Imaging in Mice Brain with Neurological Diseases Source: Analytical Chemistry (ACS Publications) URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 4-(4-BROMO-3-METHYLPHENYLSULFONYL)MORPHOLINE

As a Senior Application Scientist, I approach laboratory safety not merely as a checklist of compliance requirements, but as a mechanistic science. When handling novel or highly functionalized organic building blocks lik...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach laboratory safety not merely as a checklist of compliance requirements, but as a mechanistic science. When handling novel or highly functionalized organic building blocks like 4-(4-Bromo-3-methylphenylsulfonyl)morpholine (CAS: 380846-85-5) , understanding the relationship between molecular structure and biological risk is the foundation of a robust safety protocol.

This guide provides a comprehensive, self-validating operational framework for researchers and drug development professionals handling this compound.

Mechanistic Risk Assessment

4-(4-Bromo-3-methylphenylsulfonyl)morpholine is a synthetic intermediate characterized by a morpholine ring linked via a sulfonyl group to a brominated toluene moiety.

Why is this specific structure hazardous? While the morpholine and sulfonyl groups provide moderate polarity, the addition of the heavy bromine atom and the methyl group on the aromatic ring significantly increases the molecule's partition coefficient (LogP). This elevated lipophilicity enhances the compound's ability to cross biological membranes, presenting a pronounced risk of transdermal absorption. Consequently, the compound is classified under the Globally Harmonized System (GHS) as harmful via multiple exposure routes: oral (H302), dermal (H312), and inhalation (H332) [1].

Table 1: Chemical and Hazard Specifications
ParameterSpecification
Chemical Name 4-(4-Bromo-3-methylphenylsulfonyl)morpholine
CAS Number 380846-85-5
Molecular Formula C₁₁H₁₄BrNO₃S
Molecular Weight 320.20 g/mol
Physical State Solid (Powder/Crystals)
GHS Hazard Statements H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H332 (Harmful if inhaled) [2]
Key Precautionary Codes P261, P280, P302+P352, P304+P340, P501

Personal Protective Equipment (PPE) Matrix

To mitigate the specific lipophilic and particulate hazards of this compound, standard laboratory attire is insufficient. The following PPE matrix must be strictly adhered to:

Table 2: Required PPE and Scientific Justification
PPE CategorySpecification & StandardMechanistic Justification
Hand Protection Double-layered Nitrile gloves (Minimum 0.11 mm thickness per layer).Self-Validating Check: The outer glove absorbs initial contact and is frequently changed; the inner glove acts as a fail-safe against the compound's high transdermal penetration capability (H312).
Eye Protection ANSI Z87.1 compliant unvented safety goggles or full face shield.Prevents micro-particulate deposition on ocular mucosa, which bypasses the stratum corneum barrier.
Body Protection Flame-retardant, anti-static laboratory coat with tight-fitting cuffs.Anti-static properties prevent the fine powder from adhering to the fabric via electrostatic attraction during transfer.
Respiratory N95 or P100 particulate respirator (if handled outside a certified fume hood).Directly mitigates the H332 (inhalation) hazard by filtering out airborne crystalline dust generated during weighing.

Operational Workflow & Handling Protocol

To ensure absolute safety, the operational workflow must be treated as a closed-system process. Do not rely solely on PPE; engineering controls are your primary defense.

Step-by-Step Handling Methodology:

  • Engineering Control Verification: Before opening the reagent bottle, activate the chemical fume hood. Validation step: Check the digital monitor to ensure the face velocity is between 80–120 feet per minute (fpm).

  • Static Mitigation: Wipe down the analytical balance and spatulas with an anti-static ionizing brush or a damp lint-free cloth. This prevents the hydrophobic powder from aerosolizing or clinging to surfaces.

  • Weighing: Tare a sealed weighing boat or a pre-capped vial. Open the chemical container only deep within the fume hood (at least 6 inches behind the sash).

  • Transfer: Transfer the required mass using a non-sparking, anti-static spatula. Immediately recap both the source bottle and the weighing vessel before removing your hands from the hood.

  • Decontamination: Wipe the exterior of the weighing vessel and the spatula with a solvent compatible with the compound (e.g., a mixture of water and ethanol) to dissolve and remove any microscopic residue.

HandlingWorkflow Start 1. Fume Hood Activation & Purge PPE 2. PPE Verification (Double Nitrile, Goggles) Start->PPE Weigh 3. Anti-Static Weighing Protocol PPE->Weigh Transfer 4. Closed-System Transfer to Reactor Weigh->Transfer Decon 5. Surface & Tool Decontamination Transfer->Decon

Fig 1. Step-by-step operational workflow for safe handling and transfer.

Spill Response and Disposal Plan

In the event of an accidental release, the primary objective shifts from experimental execution to immediate containment of the H332 inhalation risk.

Step-by-Step Spill Methodology:

  • Immediate Assessment: Determine the volume of the spill. If the spill is large (>50g) or occurs outside of a fume hood, evacuate the immediate area to prevent inhalation of the aerosolized powder.

  • PPE Escalation: Responders must don a P100 respirator and fresh double-nitrile gloves before approaching the spill zone.

  • Wet Containment (Critical Step): Do not dry sweep. Dry sweeping forces the lipophilic particles into the air. Instead, gently cover the spill with a damp absorbent pad or lightly mist the powder with a low-volatility solvent (like water or isopropanol) to collapse the dust cloud.

  • Collection: Use a disposable, non-sparking scoop to collect the dampened mass.

  • Disposal: Transfer the waste into a chemically resistant, sealable bio-bag or high-density polyethylene (HDPE) container. Label explicitly as "Halogenated Organic Solid Waste - Toxic" and transfer to your Environmental Health and Safety (EHS) department.

SpillResponse Spill Spill Detected (Powder/Solid) Assess Assess Volume (> 50g or outside hood?) Spill->Assess Evacuate Evacuate Lab & Notify EHS Assess->Evacuate  Yes   Escalate Escalate PPE (Add P100 Respirator) Assess->Escalate  No   Dampen Dampen with Compatible Solvent Escalate->Dampen Collect Collect with Non-Sparking Tools Dampen->Collect Dispose Seal in Bio-Bag for HazMat Disposal Collect->Dispose

Fig 2. Logical decision tree and response protocol for accidental spills.

References

  • BLD Pharmatech. "380846-85-5 | 4-((4-Bromo-3-methylphenyl)sulfonyl)morpholine Product and Safety Specifications." BLD Pharm.
  • Sigma-Aldrich. "4-((4-Bromo-3-methylphenyl)sulfonyl)morpholine | 380846-85-5 Safety Data Sheet." Sigma-Aldrich.
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